C.I. Reactive yellow 86
描述
The exact mass of the compound Dtxsid80894186 is 665.9497604 g/mol and the complexity rating of the compound is 1300. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFHPDGARHNFJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N8Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890104 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70865-29-1, 61951-86-8 | |
| Record name | Reactive yellow 86 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl]azo]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REACTIVE YELLOW 86 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99955Q89LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
C.I. Reactive yellow 86 chemical structure and properties
An In-depth Technical Guide to C.I. Reactive Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monochlorotriazine (MCT) reactive dye, a class of synthetic colorants known for forming covalent bonds with the hydroxyl groups of cellulosic fibers such as cotton and viscose. This covalent fixation imparts high wash fastness to the dyed materials. Reactive Yellow 86 produces a brilliant greenish-yellow hue and is utilized in the textile industry for dyeing and printing applications. Its chemical structure features a single azo chromophore linked to a dichlorotriazinyl reactive group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and application.
Chemical Structure
The chemical structure of this compound is characterized by a substituted pyridone azo-linked to a disulfonated benzene (B151609) ring, which in turn is attached to a dichlorotriazine ring.
Caption: Chemical structure of this compound.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [1] |
| Synonyms | Reactive Yellow MX-8G, Procion Brilliant Yellow M 8G, Reactive Light Yellow X 7G | [1] |
| CAS Number | 61951-86-8, 70865-29-1 | [1][2][3] |
| C.I. Name | This compound | [2][3] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [2][4] |
| Molecular Weight | 667.37 g/mol | [2] |
| Appearance | Yellow powder | [2][5] |
| Solubility | 30 g/L in water at 50°C | [2][5] |
| Behavior in Acid | Turns yellow in concentrated sulfuric acid, becoming pale yellow upon dilution. | [2][5] |
| Oral LD50 (Rat) | > 5000 mg/kg | [6] |
| Skin Irritation (Rabbit) | Not an irritant | [6] |
| Eye Irritation | Slightly irritant | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the condensation of 4,6-diaminobenzene-1,3-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by diazotization and coupling with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.[2][5]
Step 1: Condensation
-
Reactants: 4,6-Diaminobenzene-1,3-disulfonic acid and 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Procedure: An aqueous solution of 4,6-diaminobenzene-1,3-disulfonic acid is prepared and cooled to 0-5°C. Cyanuric chloride is added portion-wise while maintaining the temperature and a neutral to slightly acidic pH (6.5-7.0) by the addition of a weak base, such as sodium bicarbonate. The reaction is stirred until the condensation is complete, which can be monitored by thin-layer chromatography (TLC).
Step 2: Diazotization
-
Reactant: The product from Step 1.
-
Procedure: The condensation product is dissolved in water and cooled to 0-5°C. Hydrochloric acid is added, followed by the dropwise addition of a sodium nitrite (B80452) solution. The reaction is stirred at this low temperature for approximately one hour to ensure complete formation of the diazonium salt. The excess nitrous acid can be quenched with sulfamic acid.
Step 3: Coupling
-
Reactants: The diazonium salt from Step 2 and 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
-
Procedure: The coupling component, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is dissolved in an alkaline aqueous solution. The diazonium salt solution is then slowly added to this solution while maintaining a temperature of 0-10°C and a slightly alkaline pH. The reaction mixture is stirred until the coupling reaction is complete.
Step 4: Isolation and Purification
-
Procedure: The resulting dye is precipitated from the reaction mixture by the addition of sodium chloride (salting out). The precipitate is then filtered, washed with a brine solution to remove impurities, and dried to yield this compound as a yellow powder.
Caption: Workflow for the synthesis of this compound.
Application in Cotton Dyeing (Exhaust Method)
The following is a general laboratory-scale protocol for dyeing cotton fabric with this compound.
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Preparation of the Dyebath:
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Accurately weigh the cotton fabric to be dyed.
-
Calculate the required amount of this compound based on the desired depth of shade (e.g., 1% on weight of fabric).
-
Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (around 50°C).
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Fill a dyeing vessel with water to the desired liquor ratio (e.g., 1:20).
-
Add the dissolved dye solution to the dyebath.
-
-
Dyeing Procedure:
-
Introduce the wetted cotton fabric into the dyebath at room temperature.
-
Gradually raise the temperature to 60-80°C over 20-30 minutes.
-
Add an electrolyte, such as sodium chloride or sodium sulfate (B86663) (e.g., 60-80 g/L), in portions over 15-20 minutes to aid in the exhaustion of the dye onto the fiber.
-
Continue dyeing at this temperature for 30-45 minutes.
-
-
Fixation:
-
Add an alkali, such as sodium carbonate (soda ash) (e.g., 15-20 g/L), to the dyebath to raise the pH to approximately 10.5-11.5. This facilitates the covalent reaction between the dye and the cotton fiber.
-
Continue the dyeing process at the same temperature for another 45-60 minutes.
-
-
Washing and Soaping:
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After dyeing, drain the dyebath.
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Rinse the dyed fabric thoroughly with cold water to remove unfixed dye and residual chemicals.
-
Perform a soaping treatment by washing the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes.
-
Rinse the fabric again with hot and then cold water until the water runs clear.
-
Dry the dyed fabric.
-
Caption: Experimental workflow for dyeing cotton with Reactive Yellow 86.
Conclusion
This compound is a valuable colorant in the textile industry due to its brilliant yellow shade and excellent wash fastness properties on cellulosic fibers. The information provided in this technical guide, including its chemical properties, a detailed synthesis outline, and a representative dyeing protocol, serves as a comprehensive resource for researchers and scientists in the fields of dye chemistry and textile science. The provided experimental frameworks can be adapted for further research and development in the area of reactive dyes.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Reactive Yellow 86 is a monoazo reactive dye characterized by its brilliant greenish-yellow hue. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, intended for an audience with a strong background in organic chemistry and dye manufacturing. The synthesis involves a three-stage process commencing with the condensation of 4,6-diaminobenzene-1,3-disulfonic acid and 2,4,6-trichloro-1,3,5-triazine, followed by diazotization and subsequent coupling with a pyridone derivative. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and manufacturing workflow.
Chemical Identity and Properties
| Property | Value |
| C.I. Name | Reactive Yellow 86 |
| C.I. Number | 192755 |
| CAS Number | 61951-86-8[1] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂[1] |
| Molecular Weight | 667.37 g/mol [1] |
| Appearance | Yellow powder |
| Solubility in Water | 30 g/L at 50°C[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly categorized into three key stages:
-
Condensation: Formation of the intermediate, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-6-aminobenzene-1,3-disulfonic acid.
-
Diazotization: Conversion of the remaining primary amino group on the intermediate to a diazonium salt.
-
Coupling: Reaction of the diazonium salt with a coupling component to form the final azo dye.
Stage 1: Condensation
The first stage involves the reaction of one of the amino groups of 4,6-diaminobenzene-1,3-disulfonic acid with one of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Reactants:
-
4,6-Diaminobenzene-1,3-disulfonic acid
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Sodium Carbonate (or other suitable acid scavenger)
-
Water
-
Ice
-
-
Procedure:
-
A stirred suspension of 2,4,6-trichloro-1,3,5-triazine is prepared in a mixture of ice and water to maintain a low temperature.
-
A neutralized aqueous solution of 4,6-diaminobenzene-1,3-disulfonic acid is added gradually to the cyanuric chloride suspension.
-
The reaction temperature is maintained at 0-5°C.
-
The pH of the reaction mixture is maintained at a weakly acidic to neutral range (approximately 4.5-5.5) by the controlled addition of an acid scavenger, such as a sodium carbonate solution.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
The resulting intermediate, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-6-aminobenzene-1,3-disulfonic acid, is used directly in the next stage.
-
Stage 2: Diazotization
The intermediate from the condensation stage is then diazotized. This involves treating the remaining primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt.
Experimental Protocol:
-
Reactants:
-
Intermediate from Stage 1
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice
-
-
Procedure:
-
The reaction mixture containing the intermediate from Stage 1 is cooled to 0-5°C using an ice bath.
-
A solution of sodium nitrite is added slowly to the acidic solution of the intermediate.
-
The temperature is strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.
-
The completion of the diazotization is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
-
Stage 3: Coupling
The final step is the azo coupling reaction, where the diazonium salt formed in Stage 2 reacts with a coupling component. For this compound, the coupling component is 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Experimental Protocol:
-
Reactants:
-
Diazonium salt solution from Stage 2
-
6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Sodium Carbonate or other suitable base
-
Water
-
-
Procedure:
-
An aqueous solution of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is prepared.
-
The diazonium salt solution is slowly added to the coupling component solution.
-
The temperature is maintained at a low level, typically between 0-10°C.
-
The pH of the reaction mixture is maintained in the weakly alkaline range (approximately 8-9) by the addition of a base like sodium carbonate to facilitate the coupling reaction.
-
The reaction is stirred until the coupling is complete.
-
The final dye is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration and drying.
-
Manufacturing Process Workflow
The overall manufacturing process for this compound can be visualized as a sequential flow of the three main synthesis stages, followed by product isolation and finishing.
Caption: Manufacturing workflow for this compound.
Chemical Synthesis Pathway
The chemical transformations involved in the synthesis of this compound are depicted in the following signaling pathway diagram.
Caption: Chemical synthesis pathway of this compound.
Quantitative Data Summary
While specific yields and purity data from industrial manufacturing are proprietary, the following table summarizes typical parameters based on general laboratory-scale synthesis of similar reactive dyes.
| Parameter | Stage 1: Condensation | Stage 2: Diazotization | Stage 3: Coupling | Overall |
| Molar Ratio (Reactant:Substrate) | ~1:1 | ~1:1 | ~1:1 | - |
| Typical Yield | >95% | >90% | >85% | 70-80% |
| Purity of Product | - | - | >95% (after purification) | >95% |
| Reaction Time | 2-4 hours | 1-2 hours | 2-4 hours | 5-10 hours |
Conclusion
The synthesis of this compound is a well-established process in the dye manufacturing industry. Successful and high-yield synthesis is contingent on the precise control of reaction parameters, particularly temperature and pH, at each stage. The use of a dichlorotriazinyl reactive group provides a mechanism for the dye to form a covalent bond with cellulosic fibers, resulting in excellent wash fastness. The procedures and pathways outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of reactive dyes.
References
C.I. Reactive Yellow 86: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to C.I. Reactive Yellow 86, a single azo reactive dye. It covers its chemical identity, physicochemical properties, synthesis pathway, and primary applications, with a focus on presenting data relevant to a scientific audience.
Chemical Identification and Properties
This compound is a reactive dye characterized by its brilliant green-yellow hue.[1][2] It is primarily utilized in the textile industry for dyeing cellulosic fibers.[1][2][3] The dye forms a covalent bond with the fiber, ensuring good color fastness.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [3][4][5][6][7] |
| Molecular Weight | 667.37 g/mol | [1][4][5][7] |
| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [8][9] |
| CAS Registry Number | 61951-86-8 | [1][4][5][8] |
| Appearance | Yellow powder; saline suspension | [1][2][3] |
| Synonyms | ReactiveflavineX-7G, Reactive Yellow M8G, C.I. 192755 | [1][2][5][10] |
| Water Solubility | 30 g/L (at 50°C) | [1][2] |
| Hydrogen Bond Donor Count | 3 | [8] |
| Hydrogen Bond Acceptor Count | 15 | [8] |
| Topological Polar Surface Area | 290 Ų | [8] |
Synthesis Pathway
While detailed, step-by-step experimental protocols for laboratory synthesis are not extensively published in publicly available literature, the industrial manufacturing process for this compound is established. The synthesis is a multi-step process involving the condensation of key intermediates, followed by a diazotization and coupling reaction.
Key Manufacturing Steps:
-
Condensation: The process begins with the condensation reaction between 4,6-Diaminobenzene-1,3-disulfonic acid and 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Diazotization: The product from the condensation step then undergoes diazotization to form a diazonium salt.
-
Azo Coupling: Finally, the diazonium salt is coupled with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
-
Salting Out: The final dye product is isolated from the reaction mixture by salting out.[1][2]
The logical workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Applications
The primary application of this compound is in the textile industry. Its reactive groups, specifically the dichlorotriazine moiety, allow it to form strong covalent bonds with the hydroxyl groups in cellulosic fibers such as cotton and viscose rayon.[3]
-
Dyeing: It is used for jig dyeing or disseminated dyeing of cotton and viscose fiber yarns and fabrics.[1][2]
-
Printing: The dye is also suitable for direct printing, resist printing, and discharge printing on cotton and rayon fibers.[1][2]
-
Research: While primarily an industrial dye, it is broadly categorized as a multifunctional dye that can be a tool in biological experiments for observing cell structures or tracking biomolecules.[11] However, specific applications in signaling pathway analysis or drug development are not documented in the reviewed literature.
Safety and Handling
This compound is classified as an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn during handling.[3] Operations should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[3]
-
WGK (Water Hazard Class) Germany: 3 (Highly hazardous to water)[2][3][6]
-
Storage: Recommended storage is at room temperature or between 2-8°C.[2][3][4][6]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. REACTIVE YELLOW 86 | 61951-86-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. khushidyechem.com [khushidyechem.com]
- 6. 61951-86-8 CAS MSDS (REACTIVE YELLOW 86) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Physicochemical Properties of C.I. Reactive Yellow 86 (CAS Number: 61951-86-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 86, identified by the CAS number 61951-86-8, is a synthetic organic compound classified as a reactive azo dye. Its chemical structure incorporates multiple functional groups, including sulfonic acid and a dichlorotriazine moiety, which contribute to its solubility and reactivity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research, development, and safety assessments. While this substance is primarily used in the textile industry, understanding its fundamental chemical and physical characteristics is crucial for any scientific investigation or application.
Chemical Identity
| Identifier | Value |
| CAS Number | 61951-86-8 |
| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate[1][2] |
| Synonyms | This compound, Reactive Yellow MX-8G, Procion Yellow MX-8G[3] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂[3][4][5] |
| Molecular Weight | 667.37 g/mol [3][4] |
| Molecular Structure | Single azo dye[3] |
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Yellow to brilliant green-yellow powder | At standard conditions. |
| Melting Point | Not Available | Often not applicable for complex dyes which may decompose at elevated temperatures. |
| Boiling Point | Not Available | Decomposes before boiling. |
| Water Solubility | 30 g/L (at 50°C)[3] | The sulfonic acid groups and sodium salt form contribute to its water solubility. |
| pKa (Dissociation Constant) | Not Available | The molecule contains multiple acidic and basic functional groups. |
| logP (Octanol-Water Partition Coefficient) | Not Available | A study on its partitioning in micellar media exists, but a standard logP value is not reported. |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically published. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for their determination.
Determination of Melting Point/Melting Range (Based on OECD Guideline 102)[6][7][8]
-
Principle: This guideline describes several methods for determining the temperature at which the phase transition from solid to liquid occurs. For a pure substance, this is a sharp melting point, while for mixtures or impure substances, it is a melting range.
-
Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).
-
Methodology (Capillary Method):
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in a heating block or liquid bath with a calibrated thermometer.
-
The temperature is raised at a slow, controlled rate.
-
The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
-
Determination of Boiling Point (Based on OECD Guideline 103)[9][10]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Methods include the ebulliometer, dynamic vapor pressure measurement, and distillation methods.
-
Methodology (Distillation Method):
-
A sample of the liquid is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.
-
The temperature at which the liquid boils and a stable vapor-liquid equilibrium is achieved is recorded as the boiling point. For substances that decompose, this method may not be suitable.
-
Determination of Water Solubility (Based on OECD Guideline 105)[11][12][13]
-
Principle: This guideline outlines methods to determine the saturation mass concentration of a substance in water at a given temperature.
-
Apparatus: The two primary methods are the column elution method (for solubilities below 10⁻² g/L) and the flask method (for solubilities above 10⁻² g/L).
-
Methodology (Flask Method):
-
An excess amount of the solid substance is added to a flask containing pure water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112)[14]
-
Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the ionized and unionized forms of the substance are present in equal concentrations.
-
Apparatus: Methods include potentiometric titration, spectrophotometry, and conductometry.
-
Methodology (Potentiometric Titration):
-
A known concentration of the substance is dissolved in water.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of this curve.
-
Determination of n-Octanol/Water Partition Coefficient (logP) (Based on OECD Guideline 107)
-
Principle: The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is an indicator of the hydrophobicity of a substance.
-
Apparatus: The shake-flask method is the most common.
-
Methodology (Shake-Flask Method):
-
A small amount of the substance is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
The mixture is shaken vigorously to allow for partitioning of the substance between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water layers.
-
The concentration of the substance in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
-
Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: Generalized workflow for determining key physicochemical properties.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
Health and safety data for C.I. Reactive yellow 86
An In-depth Technical Guide to the Health and Safety of C.I. Reactive Yellow 86
This guide provides a comprehensive overview of the health and safety data for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is a single azo reactive dye.[1] It appears as a yellow to dark brown powder.[2] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 86 | [2] |
| CAS Number | 61951-86-8 | [2] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [3][4] |
| Molecular Weight | 667.37 g/mol | [3] |
| Appearance | Yellow to Dark Brown Powder | [2] |
| Physical State | Powder | [2] |
| Odor | Odorless | [2] |
| pH Value | 4.5 – 6.5 (in solution) | [2] |
| Solubility in Water | > 100 g/L (at 25°C) | [2] |
| Density | 600 – 800 kg/m ³ | [2] |
| Vapor Pressure | Not applicable | [2] |
| Flash Point | Not applicable | [2] |
Toxicological Data
The available toxicological data for this compound is limited. The primary information comes from acute toxicity studies and irritation assessments.
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [2] |
| Dermal Irritation | Rabbit | Dermal | Not an irritant | [2] |
| Eye Irritation | - | Eye | Slightly irritant | [2] |
| Mutagenicity | - | - | No mutagenic effects reported | [2] |
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in a single dose to a group of fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.
-
Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a shaved patch of skin on an animal (typically a rabbit) and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
Acute Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals.
Ecotoxicity Data
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH) specifically for this compound.[6][7][8]
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Handling: Handle in accordance with good industrial hygiene and safety procedures.[2] Avoid dust formation and all unnecessary exposure.[2] When using, do not eat, drink, or smoke.[2]
-
Storage: Keep in a cool, dry place away from heat.[2] Keep the container tightly closed when not in use.[2]
-
Materials to Avoid: Strong reducing agents and oxidizing agents.[2]
Personal Protective Equipment (PPE)
A systematic approach should be taken when selecting and using PPE.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
First Aid and Spill Response
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air.
-
Skin Contact: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[9] Take off contaminated clothing and wash it before reuse.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]
-
Ingestion: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.
Spill Response
In the event of a spill, a clear and logical workflow should be followed to ensure safety and proper cleanup.
Caption: Spill response workflow for this compound.
Stability and Reactivity
-
Reactivity: The product is stable under normal conditions.[2]
-
Hazardous Decomposition: On exposure to high temperatures, it may decompose, releasing toxic vapors.[2]
-
Hazardous Reactions: No hazardous reactions are known under normal conditions of use.[2]
-
Materials to Avoid: Strong reducing agents and oxidizing agents.[2]
Disposal Considerations
Dispose of this compound in a safe manner in accordance with local and national regulations.[2] Ensure that containers are completely empty before discarding.[2]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chembk.com [chembk.com]
- 3. reactive yellow 86 practical grade [chembk.com]
- 4. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 70865-29-1 | Benchchem [benchchem.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 8. osha.gov [osha.gov]
- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
C.I. Reactive Yellow 86: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and chemical development professionals.
Abstract: This document provides an in-depth technical examination of the mechanism of action for C.I. Reactive Yellow 86 (CAS No. 61951-86-8), a monochloroazo, dichlorotriazine-type reactive dye. It details the covalent fixation reaction with cellulosic fibers, the competing hydrolysis side-reaction, and the key environmental factors influencing reaction kinetics. The guide includes structured data tables, a detailed experimental protocol for determining fixation efficiency, and a visualization of the reaction pathway to offer a comprehensive resource for professionals in the field.
Chemical & Physical Properties
This compound is a single azo anionic dye, notable for its brilliant green-yellow hue.[1] Its primary application is the dyeing of cellulosic fibers such as cotton and viscose.[1] The key to its function lies in the dichlorotriazine (DCT) reactive group, which allows it to form a direct, covalent bond with the fiber substrate.[2][3]
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 86 | [1] |
| CAS Number | 61951-86-8 | [1][4] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1][4][5] |
| Molecular Weight | 667.37 g/mol | [1][4] |
| Molecular Structure | Single Azo, Dichlorotriazine | [1][3] |
| Solubility in Water | 30 g/L (at 50°C) | [1] |
| Application | Dyeing of cotton, viscose, and other cellulosic fibers.[1] |
Core Mechanism of Action: Covalent Fixation
The "mechanism of action" for a reactive dye describes the chemical reaction that permanently affixes the chromophore to the fiber. For this compound on a cellulosic fiber like cotton, this is a two-step process involving a nucleophilic substitution reaction.[2][6]
Step 1: Activation of Cellulose (B213188) The process requires an alkaline medium, typically achieved by adding sodium carbonate (Na₂CO₃) or a stronger alkali like sodium hydroxide (B78521) (NaOH).[2][7] The alkali abstracts a proton from a hydroxyl group on the glucose unit of the cellulose polymer, creating a highly nucleophilic cellulosate anion (Cell-O⁻).[6][8]
Step 2: Nucleophilic Substitution The activated cellulosate anion attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule. The triazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms and the two chlorine atoms. This attack displaces one of the chloride ions (a good leaving group), resulting in the formation of a stable, covalent ether bond between the dye molecule and the cellulose fiber.[2][7] This strong bond is responsible for the excellent wash fastness of reactive dyes.[7]
Competing Reaction: Hydrolysis
The primary factor reducing the efficiency of the reactive dyeing process is the competing reaction of hydrolysis.[9] In the alkaline dyebath, the hydroxyl ions (OH⁻) from water are also strong nucleophiles and compete with the cellulosate anions.
When a hydroxyl ion attacks the dichlorotriazine ring instead of the fiber, an identical nucleophilic substitution occurs, but the chlorine atom is replaced by a hydroxyl group (-OH).[7][9] This "hydrolyzed" dye is no longer reactive towards the cellulose fiber as the hydroxyl group is a poor leaving group compared to chloride.[9] This unfixed, hydrolyzed dye remains in the dyebath and subsequent wash water, contributing to colored effluent and reducing the overall efficiency of the process.[9][10]
Reaction Kinetics and Influencing Factors
The balance between fixation and hydrolysis is critical for dyeing efficiency and is governed by several factors. As a dichlorotriazine dye, Reactive Yellow 86 is considered a "cold brand" dye, meaning it has high reactivity and can be applied at lower temperatures compared to other reactive dye types.
| Factor | Effect on Fixation | Effect on Hydrolysis | Rationale |
| Temperature | Rate increases | Rate increases significantly | Both reactions are temperature-dependent, but the rate of hydrolysis often increases more rapidly with temperature than fixation.[9] For high-reactivity dyes, lower temperatures (e.g., 25-40°C) are preferred. |
| pH (Alkali) | Rate increases | Rate increases | Higher pH increases the concentration of both the cellulosate anion (favoring fixation) and the hydroxyl ion (favoring hydrolysis).[9] An optimal pH (typically 10-11 for DCT dyes) is required to maximize the fixation-to-hydrolysis ratio.[7] |
| Electrolyte (Salt) | Increases exhaustion, indirectly aiding fixation | Decreases rate | An electrolyte like sodium chloride or sodium sulfate (B86663) reduces the electrostatic repulsion between the anionic dye and the negatively charged cotton surface, promoting dye uptake (exhaustion) from the bath onto the fiber, making it available for fixation.[8] Higher salt concentration can also reduce the solubility of the dye, further promoting its association with the fiber.[9] |
| Time | Increases with time until reactive sites are consumed | Increases with time | Longer reaction times allow for more complete fixation but also increase the extent of dye hydrolysis in the bath.[9] |
Experimental Protocol: Determination of Fixation Efficiency
The fixation efficiency (F%) is a critical metric, representing the percentage of the initially applied dye that covalently bonds to the fiber. A common method for its determination is via UV-Visible spectrophotometry.
Objective: To quantify the percentage of this compound that has been covalently fixed to a cotton substrate.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Cotton fabric swatches (e.g., 5 grams)
-
This compound
-
Sodium Chloride (NaCl)
-
Sodium Carbonate (Na₂CO₃)
-
Standard non-ionic detergent
-
Laboratory dyeing apparatus (e.g., shaking water bath)
-
Volumetric flasks, pipettes, and beakers
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of the dye with a known concentration (e.g., 1 g/L).
-
Create a series of standard dilutions from the stock solution.
-
Measure the absorbance of each standard at the dye's maximum wavelength (λ_max).
-
Plot absorbance vs. concentration to create a Beer-Lambert Law calibration curve.
-
-
Dyeing Process:
-
Prepare a dyebath with a known volume (V₀) and an initial dye concentration (C₀), calculated from the weight of dye added.[11] Add a specified amount of NaCl (e.g., 60 g/L).
-
Immerse the cotton swatch in the dyebath and agitate for a set time (e.g., 30 minutes) to allow for dye exhaustion.
-
Add a known amount of Na₂CO₃ (e.g., 20 g/L) to the bath to raise the pH and initiate fixation.
-
Continue the dyeing process at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[11]
-
-
Measurement of Unfixed Dye:
-
After dyeing, remove the fabric. The remaining dyebath is the residual liquor. Measure its volume (V₁) and, after appropriate dilution, its concentration (C₁) using the spectrophotometer and calibration curve. This represents the un-exhausted and hydrolyzed dye.
-
Thoroughly rinse the dyed fabric in cold water.
-
Wash the fabric in a hot solution (e.g., 90°C) containing a non-ionic detergent for 10-15 minutes to remove all unfixed, hydrolyzed dye.[11]
-
Collect all rinsing and washing liquors into a volumetric flask. This is the soaping solution. Measure its total volume (V₂) and concentration (C₂).[11]
-
-
Calculation:
-
Exhaustion (E%) : The percentage of dye that moved from the bath to the fiber.
-
E% = ((C₀V₀ - C₁V₁) / C₀V₀) * 100
-
-
Fixation (F%) : The percentage of the initial dye that is covalently bonded.
-
F% = ((C₀V₀ - C₁V₁ - C₂V₂) / C₀V₀) * 100[11]
-
-
Reactivity (R%) : The percentage of the exhausted dye that is fixed.
-
R% = (F% / E%) * 100
-
-
This protocol allows for a quantitative assessment of the dye's performance under specific application conditions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilementor.com [textilementor.com]
- 3. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [chembk.com]
- 6. asianpubs.org [asianpubs.org]
- 7. textilelearner.net [textilelearner.net]
- 8. researchgate.net [researchgate.net]
- 9. textileapex.com [textileapex.com]
- 10. researchgate.net [researchgate.net]
- 11. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal and Photolytic Stability of C.I. Reactive Yellow 86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and photolytic stability of C.I. Reactive Yellow 86, a single azo reactive dye. The information compiled herein is intended to support research, development, and quality control efforts in various scientific and industrial applications where the stability of this dye is a critical parameter.
Introduction to this compound
This compound is a water-soluble anionic dye characterized by its brilliant green-yellow hue.[1] As a dichlorotriazine reactive dye, it is designed to form a covalent bond with substrates containing hydroxyl or amino groups, such as cellulosic fibers (e.g., cotton).[2][3] This covalent fixation imparts excellent wash fastness, a desirable property in the textile industry.[2] However, the stability of the dye to thermal and photolytic degradation is crucial for its performance and the longevity of the colored material. Understanding these stability aspects is also critical in contexts where the dye's degradation products might be of concern.
Chemical Structure:
-
Molecular Formula: C₁₈H₁₄Cl₂N₈Na₂O₉S₂[1]
-
Molecular Weight: 667.37 g/mol [1]
-
CAS Registry Number: 61951-86-8[1]
Thermal Stability
Detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data specifically for this compound is not extensively available in the public domain. However, the thermal behavior of azo dyes and reactive dyes, in general, provides valuable insights.
Thermal decomposition of azo dyes typically involves the cleavage of the azo bond (-N=N-) as a primary degradation step.[4] This process can be influenced by the presence of various substituents on the aromatic rings.[4] For reactive dyes on cellulosic substrates like cotton, the thermal stability can also be influenced by the dye-fiber bond.
General Thermal Decomposition Pathway for Azo Dyes
The thermal degradation of azobenzene (B91143) dyes generally proceeds through the cleavage of the C-N and N=N bonds, leading to the formation of aromatic free radicals and the release of nitrogen gas.[4] The decomposition temperature and the nature of the degradation products are highly dependent on the specific chemical structure of the dye.
Experimental Protocols for Thermal Stability Assessment
Standard techniques for evaluating the thermal stability of dyes include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]
Table 1: Experimental Protocols for Thermal Analysis
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[6] |
| Typical Procedure | A small amount of the dye powder is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7] | A small amount of the dye powder is sealed in a pan and heated or cooled at a controlled rate. The heat flow is monitored.[7] |
| Information Obtained | Decomposition temperatures, moisture content, and residual mass.[5] | Melting point, glass transition temperature, and enthalpy of transitions.[6] |
Photolytic Stability
The photolytic stability of reactive dyes is a critical factor for textiles exposed to light. The fading of azo dyes upon exposure to light is a well-documented phenomenon and is primarily attributed to photo-oxidation.[8] For many azo dyes, visible light is the dominant factor in this degradation process.[8]
Photodegradation of this compound
Studies on the photodegradation of this compound have often focused on advanced oxidation processes (AOPs), such as the photo-Fenton process, which utilizes hydroxyl radicals to break down the dye molecule.[9] Under solar light irradiation in the presence of a Fenton reagent, this compound can be rapidly decolorized.[9] The mineralization of the dye, i.e., its complete conversion to inorganic substances like CO₂, water, and mineral acids, has also been observed.[10]
The degradation mechanism in the photo-Fenton process is believed to involve the cleavage of the azo bond and the subsequent oxidation of the resulting aromatic amines and other intermediates.[9] End-products of this process include chloride, sulfate, nitrate, and ammonium (B1175870) ions.[9]
While direct photolysis data for this compound is scarce, the general mechanism for azo dye photofading on textiles involves the excitation of the dye molecule by light, followed by reaction with oxygen.
Experimental Protocols for Photolytic Stability Assessment
The light fastness of textiles is typically evaluated using standardized test methods such as AATCC Test Method 16 and ISO 105-B02.[11][12][13] These methods involve exposing the dyed textile to a calibrated artificial light source that simulates natural sunlight.
Table 2: Experimental Protocols for Photostability Testing
| Parameter | AATCC Test Method 16.3 | ISO 105-B02 |
| Principle | Evaluates the colorfastness of textiles to light using a xenon-arc lamp as the light source.[14] | Determines the effect on the color of textiles to the action of an artificial light source representative of natural daylight (D65). |
| Light Source | Xenon-arc lamp.[11][15] | Xenon-arc lamp. |
| Procedure | A specimen of the dyed textile is exposed to the light source under controlled conditions of temperature and humidity. A portion of the specimen is shielded from the light to serve as a reference.[12] The change in color of the exposed area is assessed by comparing it to the unexposed area and to a standard gray scale for color change.[11] | A specimen of the textile is exposed to artificial light alongside a set of blue wool references with known light fastness. The color fastness is rated by comparing the fading of the specimen to that of the blue wool references. |
| Evaluation | The degree of fading is rated on a scale of 1 to 5, where 5 indicates no change in color.[12] | The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness. |
Summary of Stability Data
While specific quantitative data for the thermal and direct photolytic stability of this compound is limited, the following table summarizes the available information and general characteristics of similar dyes.
Table 3: Summary of Stability Characteristics of this compound and Related Dyes
| Stability Type | Key Findings | Quantitative Data (where available) |
| Thermal Stability | General for azo dyes: Decomposition involves cleavage of the azo bond.[4] | Specific TGA/DSC data for this compound is not readily available in the reviewed literature. |
| Photolytic Stability | Primarily susceptible to fading by visible light-induced photo-oxidation.[8] | Photo-Fenton Degradation: >90% decolorization of a 40 mg/L solution in 20 minutes under solar light.[9] Mineralization rate of ~83% after 24 hours under UV irradiation.[9] |
| Hydrolytic Stability | As a dichlorotriazine dye, it is susceptible to hydrolysis, especially under alkaline conditions, which can affect its fixation efficiency.[16][17] | The rate of hydrolysis is pH and temperature-dependent.[17] |
Conclusion
The stability of this compound is a multifaceted issue. While its covalent bonding to substrates provides excellent wash fastness, its susceptibility to photolytic and potentially thermal degradation are important considerations for its application and the long-term performance of colored materials. The primary mechanism of photofading appears to be photo-oxidation driven by visible light. Advanced oxidation processes can effectively degrade the dye, indicating that it is susceptible to radical-based chemical attack. Further research is needed to quantify the thermal stability of this compound and to elucidate its direct photolytic degradation pathways on various substrates. The standardized testing protocols outlined in this guide provide a framework for conducting such stability assessments.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ijert.org [ijert.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light-维普期刊 中文期刊服务平台 [218.28.6.71:81]
- 11. aatcctestmethods.com [aatcctestmethods.com]
- 12. contracttextiles.org [contracttextiles.org]
- 13. blog.qima.com [blog.qima.com]
- 14. micomlab.com [micomlab.com]
- 15. arcwear.com [arcwear.com]
- 16. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 17. researchgate.net [researchgate.net]
C.I. Reactive yellow 86 discovery and historical development
This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, synthesis, and application of C.I. Reactive Yellow 86. The information is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development.
Introduction and Historical Context
This compound is a monoazo reactive dye characterized by its brilliant green-yellow hue.[1][2] As a member of the dichlorotriazine class of reactive dyes, its history is intrinsically linked to the groundbreaking development of the first commercial reactive dyes in the mid-20th century.
Chemical and Physical Properties
This compound is a water-soluble anionic dye.[1] Its chemical structure consists of a single azo chromophore linked to a dichlorotriazine reactive group. This reactive group is the key to its ability to form covalent bonds with hydroxyl groups on cellulosic fibers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 86 | [1][2] |
| C.I. Number | 192755 | [3] |
| CAS Number | 61951-86-8 | [1][4][5] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1][5][6] |
| Molecular Weight | 667.37 g/mol | [1][5][6] |
| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [4] |
| Appearance | Yellow powder | [1] |
| Solubility in Water | 30 g/L (at 50°C) | [1][2] |
| λmax (in water) | ~425 nm |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the condensation of an aromatic amine with cyanuric chloride, followed by diazotization and coupling reactions.
3.1. Synthesis Pathway
The overall synthesis can be visualized as a three-stage process:
-
Condensation: Reaction of 4,6-Diaminobenzene-1,3-disulfonic acid with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Diazotization: Conversion of the remaining primary amino group of the condensed product into a diazonium salt.
-
Coupling: Reaction of the diazonium salt with the coupling component, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
References
Methodological & Application
Application Notes and Protocols for Staining Cellulose Fibers with C.I. Reactive Yellow 86
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of cellulose (B213188) fibers using C.I. Reactive Yellow 86. This protocol is intended for laboratory-scale applications for research and analytical purposes, such as the visualization and quantification of cellulose in various matrices.
Introduction
This compound is a reactive dye that forms a covalent bond with the hydroxyl groups of cellulose under alkaline conditions.[1][2] This strong covalent linkage results in a stable and durable stain, making it an excellent tool for the specific and permanent labeling of cellulosic materials.[1] The staining process involves three key stages: exhaustion of the dye onto the fiber surface, fixation of the dye to the cellulose via a covalent bond under alkaline conditions, and a thorough washing-off process to remove any unfixed or hydrolyzed dye.[3]
Principle of Staining
The staining mechanism of this compound on cellulose fibers is based on a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups on the glucose units of the cellulose polymer become ionized, forming highly reactive cellulosate anions. These anions then act as nucleophiles, attacking the reactive group of the dye molecule and forming a stable covalent ether bond. This process ensures the dye is permanently fixed to the cellulose fiber. The addition of an electrolyte, such as sodium chloride, is often used to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface in the aqueous solution, thereby promoting the initial uptake or "exhaustion" of the dye onto the fibers.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Laboratory Grade | Major Chemical Suppliers |
| Cellulose Fibers (e.g., cotton, viscose) | Purified | Scientific Supply Companies |
| Sodium Chloride (NaCl) | ACS Reagent Grade | Major Chemical Suppliers |
| Sodium Carbonate (Na₂CO₃), anhydrous | ACS Reagent Grade | Major Chemical Suppliers |
| Non-ionic Detergent | Laboratory Grade | Major Chemical Suppliers |
| Distilled or Deionized Water | --- | --- |
Experimental Protocols
This protocol is designed for the exhaust staining of loose cellulose fibers or fabric samples in a laboratory setting.
Preparation of Solutions
-
Dye Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Warm gently if necessary to ensure complete dissolution. Prepare this solution fresh before use.
-
Sodium Chloride Solution (1 M): Dissolve 58.44 g of NaCl in distilled water and make up to a final volume of 1 L.
-
Sodium Carbonate Solution (1 M): Dissolve 105.99 g of anhydrous Na₂CO₃ in distilled water and make up to a final volume of 1 L.
-
Washing Solution (0.2% Non-ionic Detergent): Add 2 mL of non-ionic detergent to 1 L of distilled water.
Staining Procedure
The following procedure is based on a liquor ratio of 20:1 (20 mL of solution for every 1 g of cellulose fibers). Adjust volumes as needed for your specific sample size.
| Step | Procedure | Parameters |
| 1 | Pre-wetting: Immerse the cellulose fibers in distilled water for 10 minutes to ensure even wetting. Squeeze out excess water. | Room Temperature |
| 2 | Exhaustion: Place the pre-wetted fibers in a suitable vessel (e.g., beaker, flask). Add the required volume of distilled water, this compound stock solution, and Sodium Chloride solution. Agitate gently. | See Table 1 for concentrations. |
| 3 | Heating: Gradually heat the staining bath to the fixation temperature over 15-20 minutes. | 60-80°C[5][6] |
| 4 | Fixation: Once the target temperature is reached, add the required volume of Sodium Carbonate solution. Continue the incubation with gentle agitation. | 30-60 minutes[6][7] |
| 5 | Cooling: After the fixation period, allow the staining bath to cool down to near room temperature. | --- |
Post-Staining Washing Procedure
A thorough washing procedure is critical to remove all unfixed and hydrolyzed dye, ensuring a stable and specific stain with low background.[8]
| Step | Procedure | Temperature | Duration |
| 1 | Cold Rinse: Rinse the stained fibers under cold running tap water. | Cold | 5 minutes[9] |
| 2 | Hot Rinse: Rinse the fibers with hot distilled water. | 80-90°C[9] | 10 minutes[9] |
| 3 | Soaping: Wash the fibers in the washing solution (0.2% non-ionic detergent). | Near boiling (90-95°C) | 10-15 minutes[6][7] |
| 4 | Hot Rinse: Rinse the fibers thoroughly with hot distilled water. | 80-90°C | 10 minutes |
| 5 | Cold Rinse: Perform a final rinse with cold distilled water. | Cold | 5 minutes |
| 6 | Drying: Squeeze out excess water and allow the fibers to air dry or dry in an oven at a low temperature (e.g., 60°C). | --- | --- |
Quantitative Data
The following table provides recommended starting concentrations for the staining protocol. These may need to be optimized depending on the specific type of cellulose and the desired staining intensity.
Table 1: Recommended Reagent Concentrations for Staining Protocol
| Parameter | Concentration Range | Rationale |
| This compound | 1-2% (on weight of fiber) | Provides sufficient color depth for most applications.[10] |
| Sodium Chloride (NaCl) | 30-80 g/L | Promotes exhaustion of the dye onto the cellulose fibers.[2][11] |
| Sodium Carbonate (Na₂CO₃) | 10-20 g/L | Creates the necessary alkaline environment (pH 10.5-11.5) for the fixation reaction.[5][12] |
| Staining Temperature | 60-80°C | Optimal temperature for the reaction between the dye and cellulose.[5][6] |
| Fixation Time | 30-60 minutes | Sufficient time for the covalent bond formation to occur.[6][7] |
| Liquor Ratio | 10:1 to 50:1 | A common range for laboratory-scale exhaust dyeing/staining.[11][13] |
Visualizations
Signaling Pathway of Cellulose Staining
Caption: Covalent bond formation between this compound and cellulose.
Experimental Workflow for Cellulose Staining
Caption: Workflow for staining cellulose fibers with this compound.
References
- 1. ijsrd.com [ijsrd.com]
- 2. textilelearner.net [textilelearner.net]
- 3. scribd.com [scribd.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 6. pjoes.com [pjoes.com]
- 7. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Washing Off Reactive Dyes, Dyeing Rinsing Systems, Combined Cooling and Rinsing - Fibre2Fashion [fibre2fashion.com]
- 9. fsw.cc [fsw.cc]
- 10. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 11. thaiscience.info [thaiscience.info]
- 12. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]
- 13. CN103266507A - Reactive dye cosolvent staining method for cellulose fabric - Google Patents [patents.google.com]
Application Notes and Protocols: C.I. Reactive Yellow 86 as a Fluorescent Probe for Biomolecule Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of C.I. Reactive Yellow 86 as a fluorescent probe for labeling and tracking biomolecules. While traditionally used as a textile dye, its reactive nature and classification as a fluorescent dye suggest its utility in biological applications.[1] This document outlines its chemical properties, a generalized protocol for covalent labeling of proteins, and methods for characterization and visualization.
Introduction
This compound is a reactive dye containing a dichlorotriazine group.[2][3] This functional group allows for the formation of stable covalent bonds with nucleophilic groups on biomolecules, such as the primary amines found in proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).[4] This covalent linkage makes it a candidate for a stable fluorescent tag for tracking the localization, movement, and interactions of biomolecules in various experimental systems. Fluorescent labeling is a highly sensitive and non-destructive method for detecting biomolecules in applications such as fluorescence microscopy, immunoassays, and flow cytometry.[4]
Data Presentation
The following tables summarize the known properties of this compound and the recommended starting conditions for protein labeling experiments. It is important to note that specific photophysical properties, such as quantum yield and precise excitation/emission maxima, for its use as a biomolecular probe are not extensively documented and should be determined experimentally.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 86 | [2] |
| CAS Number | 61951-86-8 | [2][5] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [2][5][6] |
| Molecular Weight | 667.37 g/mol | [2][6] |
| Reactive Group | Dichlorotriazine | [3] |
| Reactivity | Primary Amines (e.g., Lysine) | [4] |
| Appearance | Yellow Powder | [2] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance labeling efficiency. |
| Dye:Protein Molar Ratio | 10:1 to 30:1 | This should be optimized for the specific protein to achieve the desired degree of labeling (DOL). |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Buffers containing primary amines (e.g., Tris) should be avoided as they compete for reaction with the dye.[4] |
| Reaction pH | 8.5 - 9.5 | A slightly alkaline pH ensures that the target amino groups are deprotonated and more nucleophilic.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | The reaction should be protected from light. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to stop the reaction by consuming excess reactive dye. |
Experimental Protocols
The following are detailed protocols for the labeling of proteins with this compound, purification of the conjugate, and determination of the degree of labeling.
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol describes a general procedure for conjugating this compound to a protein of interest.
Materials:
-
Protein of interest
-
This compound
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution to achieve the desired dye-to-protein molar ratio (refer to Table 2).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching: Stop the reaction by adding the quenching reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Protocol 2: Purification of the Labeled Protein
This protocol is for the separation of the fluorescently labeled protein from the unreacted dye.
Procedure:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
-
Sample Loading: Apply the quenched reaction mixture from Protocol 1 to the top of the equilibrated column.
-
Elution: Elute the sample with PBS. The larger, labeled protein will travel faster through the column and elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.
-
Fraction Collection: Collect the fractions containing the labeled protein.
-
Verification of Purity: Purity can be assessed by techniques such as SDS-PAGE, where the labeled protein will appear as a fluorescent band, and the absence of fluorescence at the dye front indicates the removal of free dye.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Spectrophotometric Measurement: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and the absorbance maximum (λₘₐₓ) of this compound. The λₘₐₓ should be determined experimentally, but for many yellow dyes, it is in the range of 400-450 nm.
-
Calculation: The DOL can be calculated using the following formula:
DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]
Where:
-
Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of the dye.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of this compound at its λₘₐₓ (to be determined experimentally).
-
CF is a correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
Visualizations
The following diagrams illustrate the key processes involved in using this compound as a fluorescent probe.
Caption: Experimental workflow for biomolecule labeling with this compound.
Caption: Covalent labeling and fluorescence detection pathway.
References
Application of C.I. Reactive Yellow 86 in Textile Dyeing Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 86 is a monochlorotriazine (MCT) reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Its popularity stems from its ability to form a strong covalent bond with the fiber, resulting in dyeings with good wet fastness properties and bright, vibrant shades.[2] This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research, focusing on exhaustion and cold pad-batch methods.
Chemical and Physical Properties
| Property | Value |
| C.I. Name | Reactive Yellow 86 |
| CAS Number | 61951-86-8 |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ |
| Molecular Weight | 667.37 g/mol |
| Appearance | Yellow Powder |
| Solubility | Soluble in water (30 g/L at 50°C)[1] |
Application in Textile Dyeing
This compound is primarily used for dyeing cotton and other cellulosic fibers. The dyeing process involves the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[3] Key application methods include exhaustion dyeing and cold pad-batch dyeing.
Exhaustion Dyeing
This method involves dyeing the textile material in a dye bath that gradually exhausts the dye onto the fiber. The process is influenced by temperature, electrolyte concentration, and pH.
Table 1: Exhaustion Dyeing Recipe for Cotton with this compound
| Parameter | Pale Shade (e.g., 0.5% owf) | Medium Shade (e.g., 2% owf) | Dark Shade (e.g., 4% owf) |
| This compound (% on weight of fabric) | 0.5 | 2.0 | 4.0 |
| Glauber's Salt (anhydrous) (g/L) | 30 | 50 | 70 |
| Soda Ash (g/L) | 10 | 15 | 20 |
| Liquor Ratio | 1:20 | 1:15 | 1:10 |
| Dyeing Temperature | 60°C | 60°C | 60°C |
| Dyeing Time | 60 min | 75 min | 90 min |
Experimental Protocol: Exhaustion Dyeing
-
Preparation of the Dye Bath:
-
Calculate the required amounts of this compound, Glauber's salt, and soda ash based on the weight of the fabric and the desired shade depth.
-
Dissolve the pre-calculated amount of Glauber's salt in water in the dyeing vessel.
-
Separately, make a paste of the this compound powder with a small amount of cold water and then dissolve it completely by adding hot water (around 50°C). Add the dissolved dye to the dye bath.
-
Make up the final volume of the dye bath with water to achieve the desired liquor ratio.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
-
Start the dyeing machine and run for 10 minutes to ensure even wetting and penetration of the dye.
-
Raise the temperature of the dye bath to 60°C over 20-30 minutes.
-
Run the machine for another 20-30 minutes at 60°C.
-
Add the pre-dissolved soda ash solution to the dye bath in two portions over 10-15 minutes. This will raise the pH to the alkaline range required for fixation.
-
Continue the dyeing for 45-60 minutes at 60°C for fixation of the dye to the fiber.
-
-
After-treatment (Washing-off):
-
Drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40°C for 10 minutes.
-
Rinse again with hot water.
-
Soap the fabric at the boil (95-100°C) for 10-15 minutes with a solution containing 2 g/L of a non-ionic detergent to remove any unfixed or hydrolyzed dye.
-
Rinse thoroughly with hot and then cold water.
-
Squeeze and dry the fabric.
-
Cold Pad-Batch (CPB) Dyeing
This semi-continuous process involves padding the fabric with the dye liquor and then batching it for a period to allow for fixation at ambient temperature. This method is known for its savings in water and energy.
Table 2: Cold Pad-Batch Dyeing Recipe for Cotton with this compound
| Component | Concentration (g/L) |
| This compound | 10 - 40 (depending on shade) |
| Sodium Silicate (B1173343) (106°Tw, Na₂O:SiO₂ = 1:2) | 100 - 150 |
| Caustic Soda (72°Tw) | 5 - 15 |
| Wetting Agent | 1 - 2 |
| Urea (B33335) (optional, for improved solubility) | 50 - 100 |
Experimental Protocol: Cold Pad-Batch Dyeing
-
Preparation of the Padding Liquor:
-
Dissolve the this compound and urea (if used) in water.
-
Add the wetting agent and stir until fully dissolved.
-
In a separate container, prepare the alkali solution by mixing the sodium silicate and caustic soda.
-
Just before starting the padding process, add the alkali solution to the dye solution and mix well. The stability of this mixture is limited, so it should be used promptly.
-
-
Padding and Batching:
-
Pad the prepared cotton fabric through the dye liquor at room temperature with a pickup of 70-80%.
-
Immediately after padding, roll the fabric onto a batching roller and wrap it with a polyethylene (B3416737) sheet to prevent drying and exposure to air.
-
Store the batched fabric at room temperature (20-30°C) for 12-24 hours to allow for dye fixation. The batch should be rotated periodically to prevent color migration.
-
-
Washing-off:
-
After the batching period, unroll the fabric and rinse it thoroughly with cold water to remove the alkali and unfixed dye.
-
Follow the same after-treatment procedure as described for the exhaustion dyeing method (neutralization, soaping at the boil, and rinsing).
-
Colorfastness Properties
The colorfastness of textiles dyed with this compound is a critical measure of their quality and durability.
Table 3: Typical Colorfastness Ratings of this compound on Cotton
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 4-5 |
| Wash Fastness (Change in Color) | ISO 105-C06 (C2S) | 4-5 |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 (C2S) | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Perspiration Fastness (Alkaline & Acidic) | ISO 105-E04 | 4-5 |
Note: Ratings are on a scale of 1 to 5, with 5 being the best. For light fastness, the scale is 1 to 8.[4]
Experimental Protocols for Fastness Testing
Wash Fastness (ISO 105-C06)
-
A composite specimen is prepared by sewing the dyed fabric sample between two undyed standard adjacent fabrics (e.g., cotton and wool).
-
The specimen is washed in a standard soap solution (e.g., 5 g/L soap) at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) in a launder-ometer.[5][6]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the degree of staining on the adjacent fabrics are assessed using the respective grey scales under standard lighting conditions.[7]
Light Fastness (ISO 105-B02)
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.[8][9]
-
Simultaneously, a set of blue wool standards with known lightfastness ratings are also exposed.
-
The exposure is continued until a specified color change is observed on the sample or the blue wool standards.
-
The lightfastness is rated by comparing the fading of the specimen with that of the blue wool standards.[10][11]
Rubbing Fastness (ISO 105-X12)
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
A standard white cotton cloth is fixed to the rubbing finger of the crockmeter.
-
The test is performed by rubbing the white cloth against the dyed fabric for a specified number of cycles (e.g., 10 cycles) under a constant pressure.[12][13]
-
The test is conducted under both dry and wet conditions. For the wet test, the white cotton cloth is wetted to a specific moisture content.[14][15]
-
The degree of color transfer to the white cloth is assessed using the grey scale for staining.[16]
Visualizations
Reaction Mechanism
The dyeing of cotton with this compound, a monochlorotriazine dye, involves a nucleophilic substitution reaction between the dye and the cellulose fiber under alkaline conditions.
Caption: Reaction mechanism of this compound with cellulose.
Experimental Workflow
The overall workflow for dyeing cotton with this compound and subsequent quality assessment is outlined below.
Caption: Experimental workflow for textile dyeing and analysis.
Conclusion
This compound is a versatile and effective dye for cellulosic fibers, offering good fastness properties when applied correctly. The choice between exhaustion and cold pad-batch dyeing methods will depend on the specific research or production requirements, with considerations for equipment availability, batch size, and environmental impact. Adherence to the detailed protocols outlined in this document will enable researchers and scientists to achieve consistent and reproducible results in their textile dyeing applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 7. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 8. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 9. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO 105-B02 | Q-Lab [q-lab.com]
- 12. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 13. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. blog.qima.com [blog.qima.com]
Application Notes and Protocols: C.I. Reactive Yellow 86 for Direct Printing on Cotton and Rayon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of C.I. Reactive Yellow 86 in direct printing applications on cotton and rayon fabrics. The protocols outlined below are intended to serve as a comprehensive resource, ensuring reproducibility and optimal results in a laboratory or research setting.
Overview and Chemical Properties
This compound is a reactive dye belonging to the azo class of dyes.[1][2] It is known for its brilliant greenish-yellow hue and is suitable for dyeing and printing on cellulosic fibers such as cotton and viscose (rayon).[1][2] The dye forms a covalent bond with the hydroxyl groups of the cellulose (B213188) fibers under alkaline conditions and upon the application of heat, resulting in excellent wash fastness properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Reactive Yellow 86 |
| C.I. Number | 192755 |
| CAS Number | 61951-86-8 |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ |
| Molecular Weight | 667.37 g/mol |
| Appearance | Yellow Powder |
| Solubility in Water | 30 g/L at 50°C |
Experimental Protocols
Fabric Preparation
Prior to printing, it is crucial to prepare the cotton and rayon substrates to ensure optimal dye uptake and print quality.
-
Scouring: The fabric should be thoroughly scoured to remove any impurities such as oils, waxes, and sizing agents. A typical scouring recipe involves treating the fabric with a solution of 2-3 g/L sodium carbonate and 1-2 g/L non-ionic detergent at 80-90°C for 1-2 hours.
-
Bleaching (Optional): For a brilliant yellow shade, bleaching may be necessary to achieve a white base fabric. A hydrogen peroxide bleach is commonly used for cellulosic fibers.
-
Rinsing and Drying: After scouring and/or bleaching, the fabric must be thoroughly rinsed with hot and cold water to remove all residual chemicals and then dried completely.
Printing Paste Formulation
The printing paste should be prepared with the following components. The quantities can be adjusted based on the desired shade depth.
Table 2: Recommended Printing Paste Formulation
| Component | Quantity (per 1000g of paste) | Function |
| This compound | 20 - 40 g | Colorant |
| Urea (B33335) | 100 - 150 g | Humectant, increases dye solubility |
| Sodium Alginate (Thickener) | 30 - 50 g | Provides viscosity for sharp prints |
| Sodium Bicarbonate (Alkali) | 15 - 25 g | Facilitates dye-fiber reaction |
| Resist Salt (e.g., sodium m-nitrobenzenesulfonate) | 10 - 15 g | Mild oxidizing agent, prevents reduction |
| Water | to 1000 g | Solvent |
Protocol for Paste Preparation:
-
Create a stock solution of the thickener by slowly adding the sodium alginate to cold water while stirring vigorously until a smooth, lump-free paste is formed.
-
In a separate container, dissolve the this compound and urea in a small amount of warm water (approximately 50°C).
-
Add the dissolved dye solution and resist salt to the thickener paste and stir until homogeneous.
-
Just before printing, add the sodium bicarbonate and mix thoroughly. It is important to add the alkali last as it initiates the dye's reactivity.
Printing, Drying, and Fixation
Printing: The printing paste can be applied to the prepared fabric using various methods such as screen printing (flatbed or rotary) or digital inkjet printing.
Drying: After printing, the fabric should be dried thoroughly at a moderate temperature, typically 80-100°C, to prevent smudging before the fixation step.
Fixation (Steaming): The dye is fixed to the cellulosic fibers by steaming. The conditions for steaming are critical for achieving high color yield and good fastness.
Table 3: Recommended Steaming Conditions
| Parameter | Cotton | Rayon (Viscose) |
| Temperature | 102 - 105°C | 100 - 103°C |
| Time | 10 - 15 minutes | 15 - 20 minutes |
Post-Treatment (Washing-off)
After fixation, it is essential to wash the printed fabric to remove any unfixed dye, thickener, and other chemicals. This step is crucial for achieving good fastness properties and a soft fabric hand.
Standard Washing Protocol:
-
Cold Rinse: Rinse the fabric thoroughly in cold running water to remove the bulk of the thickener and unfixed dye.
-
Hot Wash: Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 90-95°C for 10-15 minutes.
-
Hot Rinse: Rinse with hot water (70-80°C).
-
Cold Rinse: A final cold rinse to cool down the fabric.
-
Drying: The washed fabric should be dried.
Quantitative Data
The following table summarizes the fastness properties of this compound on cotton and rayon when printed according to the recommended protocols. The ratings are based on the ISO 105 standard methods.[3][4][5][6][7]
Table 4: Fastness Properties of this compound
| Fastness Property | Test Method | Cotton Rating | Rayon Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 2 | Not Specified |
| Wash Fastness (Staining) | ISO 105-C06 | 5 | 5 |
| Wash Fastness (Fading) | ISO 105-C06 | 4 | 4 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4 | 4 |
| Oxygen Bleaching Fastness | - | 5 | Not Specified |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in the direct printing of this compound on cellulosic fibers.
Caption: Experimental workflow for direct printing with this compound.
Caption: Simplified signaling pathway of reactive dye fixation on cellulosic fibers.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [chembk.com]
- 3. blog.qima.com [blog.qima.com]
- 4. intouch-quality.com [intouch-quality.com]
- 5. textileindustry.net [textileindustry.net]
- 6. Colour fastness | Centexbel [centexbel.be]
- 7. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
Application Notes and Protocols for the Wastewater Treatment of C.I. Reactive Yellow 86 Effluent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methodologies for the treatment of industrial effluent containing the azo dye C.I. Reactive Yellow 86 (RY86). The document details experimental protocols for advanced oxidation, biological, and physicochemical treatment processes. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and degradation pathways are visualized to facilitate understanding and replication.
Introduction
This compound is a widely used reactive azo dye in the textile industry. Due to its complex aromatic structure and the presence of a dichlorotriazine group, it exhibits high stability and resistance to conventional wastewater treatment methods. The discharge of untreated or partially treated RY86 effluent can lead to significant environmental pollution, owing to its color, potential toxicity of the dye and its degradation byproducts, and its contribution to the chemical oxygen demand (COD) of water bodies. This document outlines effective lab-scale protocols for the removal and degradation of RY86 from aqueous solutions.
Treatment Methodologies and Efficacy
Several methods have been investigated for the treatment of RY86-containing wastewater. The primary approaches include Advanced Oxidation Processes (AOPs), biological treatment, and coagulation-flocculation. A summary of the reported efficiencies for these methods is presented in Table 1.
Table 1: Comparative Efficacy of Different Treatment Methods for this compound
| Treatment Method | Key Parameters | Decolorization Efficiency (%) | COD Reduction (%) | Reference |
| Photo-Fenton | pH 3, 40 mg/L initial dye conc. | > 90% in 20 min | ~83% TOC reduction in 24h | [1] |
| Constructed Wetland | Papyrus-planted, 15-day HRT | ~81% | Not Reported | [2] |
| Constructed Wetland | Cattail-planted, 15-day HRT | ~71% | Not Reported | [2] |
| Coagulation | Polyaluminium Chloride (PAC), pH 4.1 | 100% | Not Reported | |
| Coagulation | Magnesium Chloride (MgCl₂), pH 10.4 | 99% | Not Reported | |
| Coagulation | Alum, pH 2.4 | 90% | Not Reported |
Experimental Protocols
The following sections provide detailed protocols for the most effective lab-scale treatment methods for this compound effluent.
Advanced Oxidation Process: Photo-Fenton Degradation
The photo-Fenton process is a highly effective AOP for the degradation of refractory organic pollutants like RY86. It utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of light to generate highly reactive hydroxyl radicals (•OH).
3.1.1. Materials and Reagents
-
This compound solution (e.g., 40 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Solar simulator or UV lamp
-
Glass reactor
-
Magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
3.1.2. Protocol
-
Prepare a stock solution of this compound in deionized water.
-
In a glass reactor, place a known volume of the RY86 solution of the desired concentration (e.g., 40 mg/L).
-
Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to the solution and stir until it dissolves.
-
Initiate the reaction by adding the predetermined concentration of H₂O₂.
-
Simultaneously, expose the solution to a light source (solar or artificial UV).
-
Maintain constant stirring throughout the experiment.
-
Withdraw samples at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to stop the degradation process.
-
Analyze the samples for decolorization using a UV-Vis spectrophotometer at the maximum absorbance wavelength of RY86 (~416-420 nm).
-
Optionally, analyze the samples for Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) to determine the extent of mineralization.
3.1.3. Experimental Workflow
Caption: Workflow for the Photo-Fenton Degradation of RY86.
Biological Treatment: Lab-Scale Constructed Wetland
Constructed wetlands (CWs) offer a more environmentally friendly and cost-effective approach to wastewater treatment, utilizing natural processes involving plants, microorganisms, and substrate.
3.2.1. Materials and Equipment
-
Lab-scale wetland mesocosms (e.g., vertical or horizontal flow)
-
Substrate (e.g., gravel, sand)
-
Aquatic plants (e.g., Typha latifolia - Cattail, Cyperus papyrus - Papyrus)
-
Synthetic wastewater containing this compound
-
Peristaltic pump (for continuous flow systems)
3.2.2. Protocol
-
Wetland Setup:
-
Construct lab-scale wetland mesocosms.
-
Fill the mesocosms with layers of substrate, typically coarser gravel at the bottom and finer sand/gravel on top.
-
Transplant healthy aquatic plants into the substrate.
-
Acclimatize the plants with tap water for a week before introducing the dye effluent.
-
-
Wastewater Preparation:
-
Prepare synthetic wastewater containing a known concentration of RY86 (e.g., 10-50 mg/L) and other essential nutrients if required.
-
-
Operation:
-
Introduce the synthetic wastewater into the wetland mesocosms.
-
Operate the system in either batch mode (defined hydraulic retention time, HRT) or continuous flow mode.
-
For batch mode, a typical HRT can range from 1 to 15 days.
-
Maintain control mesocosms (unplanted) to assess the contribution of the substrate and microbial activity alone.
-
-
Monitoring and Analysis:
-
Collect influent and effluent samples at regular intervals.
-
Measure the concentration of RY86 in the samples using a UV-Vis spectrophotometer to determine removal efficiency.
-
Monitor plant health and growth throughout the experiment.
-
3.2.3. Experimental Workflow
Caption: Workflow for Constructed Wetland Treatment of RY86.
Physicochemical Treatment: Coagulation-Flocculation
Coagulation-flocculation is a widely used physicochemical process for removing suspended and colloidal particles, including some soluble dyes, from wastewater.
3.3.1. Materials and Reagents
-
This compound solution
-
Coagulants:
-
Polyaluminium Chloride (PAC)
-
Magnesium Chloride (MgCl₂)
-
Aluminum Sulfate (Alum)
-
-
Coagulant aid (optional, e.g., polyelectrolyte)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment
-
Jar testing apparatus
-
Beakers
-
pH meter
-
UV-Vis Spectrophotometer
3.3.2. Protocol (Jar Test)
-
Set up a series of beakers in the jar testing apparatus, each containing the same volume of RY86 wastewater.
-
Adjust the pH of the wastewater in each beaker to the desired level for the specific coagulant being tested (e.g., acidic for PAC and Alum, alkaline for MgCl₂).
-
Add varying doses of the coagulant to each beaker.
-
Rapid Mix: Stir the solutions at a high speed (e.g., 100-150 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and uniform dispersion of the coagulant.
-
Slow Mix: Reduce the stirring speed (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote floc formation.
-
Settling: Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).
-
Carefully collect supernatant samples from each beaker.
-
Measure the residual dye concentration in the supernatant using a UV-Vis spectrophotometer.
-
Determine the optimal coagulant dose and pH that result in the highest decolorization efficiency.
3.3.3. Experimental Workflow
Caption: Workflow for Coagulation-Flocculation Jar Test.
Degradation Pathway of this compound
The degradation of this compound, particularly through advanced oxidation processes like the photo-Fenton reaction, is initiated by the attack of highly reactive hydroxyl radicals (•OH). While the exact intermediates can vary, a plausible degradation pathway involves several key steps:
-
Cleavage of the Azo Bond (-N=N-): This is often the initial and rate-determining step, leading to the loss of color. The azo bond is cleaved, forming two separate aromatic amine intermediates.
-
Hydroxylation of Aromatic Rings: The hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated derivatives.
-
Dechlorination of the Triazine Ring: The chlorine atoms on the triazine ring can be substituted by hydroxyl groups.
-
Ring Opening: Further oxidation leads to the opening of the aromatic and triazine rings, forming smaller aliphatic acids and aldehydes.
-
Mineralization: Ultimately, the organic intermediates are mineralized into inorganic compounds such as CO₂, H₂O, nitrate (B79036) (NO₃⁻), sulfate (SO₄²⁻), and chloride (Cl⁻) ions.
A proposed generalized degradation pathway is illustrated below.
Caption: Proposed Degradation Pathway of this compound.
Analytical Methods
Quantification of this compound
The concentration of RY86 in aqueous samples can be determined using UV-Visible spectrophotometry.
-
Wavelength of Maximum Absorbance (λmax): Scan the absorbance of a known concentration of RY86 solution from 200 to 800 nm to determine the λmax, which is typically around 416-420 nm.
-
Calibration Curve: Prepare a series of standard solutions of RY86 with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
Sample Measurement: Measure the absorbance of the treated and untreated wastewater samples at the λmax. Use the equation of the calibration curve to determine the concentration of RY86 in the samples.
Analysis of Degradation Products
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the separation and identification of intermediate degradation products. Total Organic Carbon (TOC) analysis is useful for determining the extent of mineralization.
Conclusion
The treatment of wastewater containing this compound can be effectively achieved through various methods. The photo-Fenton process offers rapid and high decolorization and mineralization rates. Constructed wetlands provide a sustainable and cost-effective solution, albeit with longer treatment times. Coagulation-flocculation can also achieve high levels of color removal, particularly with the use of PAC. The choice of the most suitable method will depend on factors such as the initial dye concentration, required treatment efficiency, operational costs, and environmental considerations. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working on the remediation of dye-polluted wastewater.
References
Application Notes and Protocols for the Photocatalytic Degradation of C.I. Reactive Yellow 86
Introduction
C.I. Reactive Yellow 86 is a single azo-based reactive dye widely used in the textile industry for dyeing cotton and viscose fibers.[1] Like many textile dyes, it is a significant environmental pollutant due to its complex aromatic structure, high stability, and poor biodegradability, which allow it to persist in wastewater.[2] Photocatalysis, an advanced oxidation process (AOP), presents a promising and sustainable technology for the complete mineralization of such organic pollutants into benign substances like CO₂ and H₂O using semiconductor photocatalysts.[3] These application notes provide an overview of the key principles and detailed protocols for the photocatalytic degradation of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Reactive Yellow 86 | [1] |
| CAS Registry No. | 61951-86-8, 70865-29-1 | [1][4] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1][5][6] |
| Molecular Weight | 667.37 g/mol | [1] |
| Molecular Structure | Single Azo | [1] |
| Appearance | Yellow Powder | [1] |
| Solubility in Water | 30 g/L (at 50°C) | [1] |
Application Notes
General Mechanism of Heterogeneous Photocatalysis
Heterogeneous photocatalysis involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When a semiconductor (like TiO₂ or CeFeO₃) is irradiated with light energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) behind.[7] These electron-hole pairs are powerful redox species. The holes can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water/hydroxide ions to produce highly reactive hydroxyl radicals (•OH).[7] The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻), which further contribute to the degradation process. The hydroxyl radical is an extremely strong and non-selective oxidant that can lead to the complete mineralization of organic dyes.[7]
Key Experimental Parameters
The efficiency of photocatalytic degradation is influenced by several operational parameters that must be optimized for maximum efficacy.
-
pH of the Solution: The pH affects the surface charge of the photocatalyst and the chemistry of the dye molecule. For the degradation of Reactive Yellow 86 with a CeFeO₃ catalyst, the optimal condition was found to be at pH 8.0.[2] For other reactive dyes, acidic conditions (pH ~3-5) are often favorable as a positive catalyst surface charge promotes the adsorption of anionic dyes.[8][9]
-
Catalyst Dosage: The degradation rate generally increases with catalyst loading up to an optimal point.[7] Beyond this point, increased turbidity can scatter light and reduce the catalyst's photo-activation, leading to a decrease in efficiency.[10] For Reactive Yellow 86, an optimal dose of 0.06 g per 100 mL (0.6 g/L) of CeFeO₃ was identified.[2]
-
Initial Dye Concentration: The degradation rate tends to decrease as the initial dye concentration increases.[9][11] At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, but the path length of photons entering the solution is reduced, leading to lower hydroxyl radical production.[9] A study on Reactive Yellow 86 found the optimal initial concentration to be 3x10⁻⁵ M.[2]
-
Light Source and Intensity: The light source must provide photons with energy equal to or greater than the band gap of the semiconductor. Light intensity directly influences the rate of electron-hole pair generation. Both artificial UV light and solar light can be effective.[12]
Experimental Protocols
The following are generalized protocols for conducting the photocatalytic degradation of this compound. Researchers should optimize parameters for their specific catalyst and experimental setup.
Protocol 1: Heterogeneous Photocatalysis with a Semiconductor
This protocol is based on studies using catalysts like CeFeO₃ and is applicable to others like TiO₂.[2][8]
1. Materials and Equipment
-
This compound dye
-
Photocatalyst (e.g., CeFeO₃, TiO₂)
-
Photoreactor with a light source (e.g., UV lamp, Xenon lamp)
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment
-
Deionized (DI) water
2. Procedure
-
Preparation of Stock Solution: Prepare a stock solution (e.g., 100 mg/L or ~1.5x10⁻⁴ M) of Reactive Yellow 86 by dissolving a precise amount in DI water.
-
Preparation of Working Solution: From the stock solution, prepare the desired volume (e.g., 100 mL) of the working dye solution at the target concentration (e.g., 3x10⁻⁵ M).[2]
-
Catalyst Dispersion and pH Adjustment:
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes.[3][8] This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface. The initial concentration (C₀) for the photocatalytic reaction is measured after this step.
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment to keep the catalyst suspended.
-
Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).
-
-
Sample Analysis:
-
Immediately after withdrawal, centrifuge the sample or pass it through a syringe filter to remove the catalyst particles.
-
Measure the absorbance of the supernatant/filtrate at the dye's maximum absorbance wavelength (λ_max) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100[3][13] (Where C₀ is the initial concentration after the dark phase, and Cₜ is the concentration at time 't').
-
The reaction kinetics often follow a pseudo-first-order model: ln(C₀ / Cₜ) = k_app * t[11] (Where k_app is the apparent rate constant).
-
Protocol 2: Solar Photo-Fenton Process
This protocol describes the degradation of Reactive Yellow 86 using Fenton's reagent (Fe²⁺/H₂O₂) activated by solar light.[12]
1. Materials and Equipment
-
This compound dye
-
Hydrogen Peroxide (H₂O₂)
-
Iron (II) salt (e.g., FeSO₄·7H₂O)
-
Reactor vessel open to sunlight or a solar simulator
-
Magnetic stirrer, pH meter, UV-Vis Spectrophotometer, etc. (as in Protocol 1)
-
Total Organic Carbon (TOC) analyzer (for mineralization analysis)
2. Procedure
-
Solution Preparation: Prepare the desired volume and concentration of the dye solution (e.g., 100 mL of 40 mg/L Reactive Yellow 86).[12]
-
Reaction Setup:
-
Place the solution in the reactor under the light source.
-
Adjust to the optimal pH (typically acidic, around pH 3-4 for Fenton reactions).
-
Add the optimal concentrations of Fe(II) and H₂O₂. These must be determined experimentally.[12]
-
-
Photo-Fenton Reaction:
-
Start the light irradiation and stirring simultaneously.
-
Collect samples at regular intervals. For this rapid reaction, intervals might be shorter (e.g., 0, 5, 10, 15, 20 min).[12]
-
-
Sample Quenching and Analysis:
-
Before analysis, quench the reaction in the collected samples by adding a substance like sodium sulfite (B76179) to consume residual H₂O₂.
-
Measure the absorbance using a UV-Vis spectrophotometer to determine decolorization.
-
For mineralization analysis, measure the Total Organic Carbon (TOC) of the initial and final samples. Mineralization is calculated as: Mineralization (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100
-
Quantitative Data Summary
Optimal Conditions and Performance for this compound Degradation
| Method | Catalyst / Reagents | Catalyst Dose | Dye Conc. | pH | Key Findings | Reference |
| Heterogeneous Photocatalysis | CeFeO₃ | 0.06 g / 100 mL | 3x10⁻⁵ M | 8.0 | Degradation follows first-order kinetics with k = 6.51x10⁻⁵ s⁻¹. | [2] |
| Solar Photo-Fenton | Fe(II) + H₂O₂ | Varies | 40 mg/L | Varies | >90% decolorization in 20 min; ~83% TOC removal in 24 hr under UV. | [12] |
| Heterogeneous Photocatalysis | TiO₂-coated carriers | N/A | 40 µM | ~4.5 | Showed first-order degradation kinetics at low pH. | [14] |
End Products of Degradation
The complete mineralization of this compound results in the formation of simple, harmless inorganic species.
| Process | Identified End Products | Reference |
| Heterogeneous Photocatalysis (CeFeO₃) | CO₂, NO₃⁻, NO₂⁻ | [2] |
| Photo-Fenton Process | Chloride, Sulfate, Nitrate, Ammonium ions | [12] |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. rjpn.org [rjpn.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 61951-86-8 CAS MSDS (REACTIVE YELLOW 86) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for C.I. Reactive Yellow 86 in Dye-Sensitized Solar Cell (DSSC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Reactive Yellow 86 is a reactive dye belonging to the azo class, characterized by its vibrant yellow hue and its ability to form covalent bonds with substrates, a property extensively utilized in the textile industry. While its primary application lies in dyeing cellulosic fibers, its chromophoric structure has led to exploratory interest in its potential use as a photosensitizer in third-generation photovoltaic devices, specifically dye-sensitized solar cells (DSSCs). DSSCs offer a promising alternative to conventional silicon-based solar cells due to their low cost, ease of fabrication, and respectable conversion efficiencies, particularly in low-light conditions.
This document provides an overview of the potential application of this compound in DSSC research. It is important to note that, based on a comprehensive review of currently available scientific literature, there is a significant lack of published research specifically detailing the performance and experimental protocols for this compound as a sensitizer (B1316253) in DSSCs. Therefore, this document will present a generalized experimental protocol for the evaluation of a novel dye, such as this compound, in a DSSC system. This protocol is compiled from established methodologies in the field of DSSC fabrication and characterization.
Data Presentation
As of the latest literature search, no specific quantitative performance data (e.g., Power Conversion Efficiency (PCE), Short-Circuit Current Density (Jsc), Open-Circuit Voltage (Voc), and Fill Factor (FF)) for this compound in dye-sensitized solar cells has been reported. To facilitate future research and comparison, a standardized table for presenting such data is provided below. Researchers investigating this compound are encouraged to use this format to report their findings.
Table 1: Photovoltaic Performance Parameters of a Novel Dye-Sensitized Solar Cell
| Sensitizer | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (Reference Dye, e.g., N719) | Insert Value | Insert Value | Insert Value | Insert Value |
Experimental Protocols
The following is a generalized protocol for the fabrication and characterization of a dye-sensitized solar cell, which can be adapted for the evaluation of this compound.
I. Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen.
-
Deposition of TiO₂ Paste: A compact blocking layer of TiO₂ is first deposited on the conductive side of the FTO glass by spin coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C for 30 minutes. Subsequently, a mesoporous layer of TiO₂ paste (e.g., P25) is deposited using the doctor-blade technique.
-
Sintering of TiO₂ Film: The TiO₂-coated FTO glass is gradually heated to 500°C in a furnace and sintered at this temperature for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.
II. Sensitization of the Photoanode
-
Preparation of Dye Solution: Prepare a dye solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture thereof). The concentration typically ranges from 0.3 to 0.5 mM. The inclusion of a co-adsorbent like chenodeoxycholic acid (CDCA) can be beneficial in preventing dye aggregation.
-
Dye Adsorption: The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in the this compound dye solution and kept in a sealed container in the dark for 12-24 hours to allow for complete dye adsorption onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
III. Assembly of the DSSC
-
Preparation of the Counter Electrode: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of H₂PtCl₆ solution on an FTO glass substrate and heating it to 400°C for 20 minutes.
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
Electrolyte Injection: A redox electrolyte, commonly composed of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
IV. Photovoltaic Characterization
-
Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. The key parameters (PCE, Jsc, Voc, and FF) are determined from the resulting I-V curve.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the charge transfer kinetics and recombination processes within the DSSC.
Mandatory Visualizations
Experimental Workflow for DSSC Fabrication and Testing
Caption: Experimental workflow for fabricating and testing a DSSC.
Energy Level Diagram for a Hypothetical this compound DSSC
Caption: Energy level diagram of a hypothetical DSSC.
Conclusion
While this compound presents an interesting candidate for DSSC research due to its chromophoric properties, a significant gap exists in the scientific literature regarding its photovoltaic performance and specific application protocols. The generalized methodologies provided herein offer a foundational framework for researchers to systematically investigate the potential of this compound as a DSSC sensitizer. It is anticipated that future studies will elucidate the key performance metrics and optimize the fabrication process for DSSCs based on this dye, thereby contributing to the expanding library of potential sensitizers for next-generation solar energy conversion.
Application Notes and Protocols for the Detection of C.I. Reactive Yellow 86 in Water
Introduction
C.I. Reactive Yellow 86 is a monoazo textile dye widely used in the industry, leading to its potential presence in industrial effluents.[1] Due to the chemical stability of reactive dyes, they are often resistant to conventional wastewater treatment methods, posing aesthetic and potential ecological concerns.[1][2] Therefore, the development and application of sensitive and reliable analytical methods for the detection and quantification of this compound in aqueous matrices are crucial for environmental monitoring and the assessment of water treatment efficacy.
This document provides detailed application notes and experimental protocols for three primary analytical techniques used to detect this compound in water: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.
UV-Visible Spectrophotometry
Application Note:
UV-Visible spectrophotometry is a straightforward, cost-effective, and rapid method for the quantitative determination of this compound in water. This technique is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum. The amount of light absorbed at its wavelength of maximum absorbance (λmax) is directly proportional to its concentration, following the Beer-Lambert law. The λmax for this compound is typically observed around 416-425 nm.[3][4] This method is ideal for preliminary screening and for analyzing water samples with relatively low turbidity and few interfering colored substances.
Experimental Protocol:
1.1. Instrumentation:
-
A UV-Visible spectrophotometer capable of scanning in the 300-800 nm range.
-
Quartz or glass cuvettes with a 1 cm path length.
1.2. Reagents and Standards:
-
This compound Standard: Analytical grade.
-
Deionized Water: For all dilutions and blank measurements.
-
Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound and dissolve it in a 100 mL volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 20, 50 mg/L) by serial dilution of the stock solution in volumetric flasks.[3]
1.3. Sample Preparation:
-
Collect water samples in clean glass or polyethylene (B3416737) bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm membrane filter to prevent light scattering.[5]
1.4. Analytical Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Perform a wavelength scan of a mid-range standard solution (e.g., 10 mg/L) against a deionized water blank to determine the λmax. The peak should be around 416 nm.[3]
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using a deionized water blank.
-
Measure the absorbance of each working standard solution, starting from the lowest concentration.
-
Measure the absorbance of the prepared water sample(s).
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity and sensitivity for the determination of this compound. It separates the dye from other components in the water matrix before detection and quantification. This method is particularly useful for complex matrices where other colored compounds or impurities might interfere with spectrophotometric analysis. A common approach involves a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water.[5][6]
Experimental Protocol:
2.1. Instrumentation:
-
HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Data acquisition and processing software.
2.2. Reagents and Standards:
-
This compound Standard: Analytical grade.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or deionized water, filtered through a 0.22 µm membrane.
-
Additives (optional): N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) can be added to the mobile phase to improve peak shape and resolution.[6][7]
-
Stock and Working Standards: Prepare as described in the spectrophotometry section, using HPLC grade water.
2.3. Sample Preparation:
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter before injection.[5]
2.4. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v). The exact ratio may need optimization.[6]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Detector Wavelength: Set to the λmax of the dye (e.g., 416 nm).[3]
2.5. Analytical Procedure:
-
Prepare the mobile phase, degas it, and place it in the HPLC system.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a sequence including blanks, standard solutions, and samples.
-
Inject the standards to establish the retention time for this compound and to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared water samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantify the dye concentration in the samples using the calibration curve.
Electrochemical Sensing
Application Note:
Electrochemical detection is an emerging technique for monitoring pollutants like reactive dyes in water.[8][9] This method utilizes a sensor with a chemically modified electrode. When the target analyte (this compound) interacts with the electrode surface, it generates an electrical signal (e.g., a change in current or potential) that is proportional to its concentration.[8][10] These methods are often characterized by high sensitivity, rapid response times, and the potential for miniaturization and on-site analysis.[9][11]
Experimental Protocol (General):
3.1. Instrumentation:
-
Potentiostat/Galvanostat.
-
Electrochemical cell with a three-electrode system:
-
Working Electrode (WE): A modified electrode (e.g., tragacanth gum/chitosan/ZnO nanoprism-based).[8]
-
Reference Electrode (RE): (e.g., Ag/AgCl).
-
Counter Electrode (CE): (e.g., Platinum wire).
-
3.2. Reagents and Standards:
-
This compound Standard: Analytical grade.
-
Supporting Electrolyte: A buffer solution (e.g., phosphate (B84403) buffer) to maintain constant pH and provide conductivity.
-
Standard Solutions: Prepare a series of standard solutions of this compound in the supporting electrolyte.
3.3. Sample Preparation:
-
Filter water samples using a 0.45 µm membrane filter.
-
Add the supporting electrolyte to an aliquot of the sample to match the conditions of the standard measurements.
3.4. Analytical Procedure:
-
Assemble the electrochemical cell with the three electrodes and the standard/sample solution.
-
Select the electrochemical technique (e.g., Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Amperometry).
-
Record the electrochemical response (e.g., current) for the blank supporting electrolyte.
-
Measure the response for each of the standard solutions to generate a calibration curve (signal vs. concentration).
-
Measure the response of the prepared water sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Summary of Method Performance
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and cost.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Electrochemical Sensing |
| Principle | Light Absorption | Chromatographic Separation | Redox Reaction / Signal Transduction |
| Specificity | Low to Moderate | High | Moderate to High |
| Sensitivity | mg/L range | µg/L to mg/L range[6] | µg/L to mg/L range (potentially lower)[11][12] |
| Linear Range | Typically 1-50 mg/L (example) | 0.05 - 5.0 mg/L (example for other reactive dyes)[6] | Varies widely with sensor design |
| Speed | Fast | Moderate | Very Fast |
| Cost | Low | High | Low to Moderate |
| Advantages | Simple, rapid, inexpensive | High selectivity, good for complex samples | High sensitivity, portability, fast response |
| Limitations | Prone to interference from other colored or turbid substances | Higher cost, more complex, requires skilled operator | Susceptible to matrix effects and electrode fouling[11] |
Visualizations
Caption: Experimental workflow for detecting this compound in water.
Caption: Logical relationship comparing key features of analytical methods.
References
- 1. This compound | 70865-29-1 | Benchchem [benchchem.com]
- 2. Analysis of reactive dyes using high performance capillary electrophoresis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Removal of Reactive Yellow 86 from Synthetic Wastewater in Lab-Scale Constructed Wetlands Planted with Cattail and Papyrus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [irjet.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. staff-old.najah.edu [staff-old.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical detection of heavy metal ions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Electrochemical detection of selected heavy metals in water: a case study of African experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Sensing of Lead in Drinking Water Using Copper Foil Bonded with Polymer | MDPI [mdpi.com]
Application Notes and Protocols for Labeling Biomolecules with C.I. Reactive Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 86 is a reactive dye that possesses a dichlorotriazine (DCT) functional group. This reactive moiety allows for the covalent conjugation of the dye to primary amines present on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This process yields a stable, fluorescently labeled biomolecule that can be utilized in a variety of biological assays and research applications. While traditionally used in the textile industry, the principles of its reactivity can be adapted for use in a laboratory setting for the fluorescent labeling of proteins and other amine-containing biomolecules.[1][2]
These application notes provide a detailed protocol for the conjugation of this compound to proteins, methods for characterizing the resulting conjugate, and an overview of potential applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Reactive Yellow 86 |
| CAS Number | 61951-86-8[2] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂[2] |
| Molecular Weight | 667.37 g/mol [2] |
| Reactive Group | Dichlorotriazine (DCT) |
| Reactivity | Primary Amines (e.g., Lysine) |
| Solubility | Soluble in water (30 g/L at 50°C)[2] |
Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Dye-to-Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 9.0 | A buffer free of primary amines is crucial to prevent competition for the reactive dye. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |
Experimental Protocols
I. Preparation of Reagents
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 2-10 mg/mL in a suitable buffer that does not contain primary amines (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
-
-
This compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
This solution should be prepared fresh immediately before use, as the reactive group is susceptible to hydrolysis.
-
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl, pH 8.0.
-
II. Protein Labeling Procedure
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The amount to be added depends on the desired dye-to-protein molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
-
To quench the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.
III. Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the protein-dye conjugate.
-
Alternatively, the labeled protein can be purified by extensive dialysis against a suitable storage buffer.
IV. Characterization of the Labeled Protein
A. Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum (λmax) of this compound.
-
Note: The λmax and molar extinction coefficient (ε) of this compound may need to be determined experimentally in the labeling buffer. A starting point for λmax can be estimated from its color, likely in the 400-450 nm range.
-
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
B. Functional Analysis
It is crucial to verify that the labeling process has not compromised the biological activity of the protein. The specific functional assay will depend on the protein being labeled (e.g., enzyme activity assay, binding assay).
Visualization of Workflow and Reaction
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Covalent bond formation between a protein and this compound.
Applications of Labeled Biomolecules
Fluorescently labeled proteins and other biomolecules are invaluable tools in a wide range of research and diagnostic applications, including:
-
Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.
-
Flow Cytometry: Identification and quantification of specific cell populations based on the presence of a labeled protein.
-
Immunofluorescence Assays: Detection of antigens in fixed cells and tissues.
-
Enzyme-Linked Immunosorbent Assays (ELISA): Use of labeled proteins as detection reagents.
-
Western Blotting: Detection of specific proteins on a membrane.
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Prepare fresh dye stock solution immediately before use.- Ensure protein concentration is at least 2 mg/mL.- Use a primary amine-free buffer with a pH of 9.0.- Increase the molar ratio of dye to protein. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the protein is properly folded and soluble before labeling. |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.- If DOL is very high, consider reducing the dye-to-protein ratio.- Handle and store the labeled protein protected from light. |
References
Troubleshooting & Optimization
Technical Support Center: C.I. Reactive Yellow 86 Dyeing for Cotton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dyeing of cotton with C.I. Reactive Yellow 86.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound dyeing on cotton?
This compound is a reactive dye that forms a strong, covalent bond with the hydroxyl (-OH) groups of cellulose (B213188) fibers in cotton.[1][2][3] The dyeing process occurs in three main stages:
-
Exhaustion: In a neutral solution containing an electrolyte (like sodium chloride or sodium sulfate), the dye is adsorbed onto the cotton fiber surface. The salt helps to neutralize the negative surface charge of the cotton, reducing the repulsion between the fiber and the anionic dye molecules, thus promoting dye uptake.[4][5]
-
Fixation: An alkali, such as soda ash (sodium carbonate), is added to the dyebath. This raises the pH, causing the hydroxyl groups of the cellulose to become ionized (Cell-O⁻).[2][6] These activated sites then nucleophilically attack the reactive group of the dye, forming a permanent covalent bond.[3][7]
-
Wash-off (Soaping): After fixation, a thorough washing process at high temperatures with a detergent is crucial to remove any unfixed or hydrolyzed dye.[8][9][10] This step is essential for achieving good wash fastness and preventing color bleeding.[11][12]
Q2: What are the optimal parameters for dyeing cotton with this compound?
Optimal parameters depend on the desired shade depth. While specific values can vary based on equipment and fabric construction, the following table provides a general guideline for an exhaust dyeing process.
| Parameter | Pale Shades (e.g., 0.5% owf) | Medium Shades (e.g., 2.0% owf) | Deep Shades (e.g., 4.0% owf*) |
| Glauber's Salt (g/L) | 30 - 40 | 50 - 60 | 70 - 80 |
| Soda Ash (g/L) | 10 - 15 | 15 - 20 | 20 |
| Dyeing Temperature (°C) | 60 | 60 - 80 | 80 |
| Time at Temp. (min) | 45 - 60 | 60 - 75 | 75 - 90 |
| Liquor Ratio (M:L) | 1:10 - 1:20 | 1:10 - 1:20 | 1:10 - 1:20 |
*owf: on the weight of the fabric Source: Synthesized from general reactive dyeing principles.[8][13][14]
Q3: What is dye hydrolysis and how can it be minimized?
Dye hydrolysis is a competing reaction where the reactive dye reacts with the hydroxyl ions (OH⁻) in the water instead of the cellulose fiber.[1][15] This hydrolyzed dye can no longer form a covalent bond with the cotton, leading to reduced color yield and poor wash fastness.[3][7]
To minimize hydrolysis:
-
Control Alkali Dosing: Add the alkali only after the dye has had sufficient time to exhaust onto the fiber.
-
Optimize Temperature and Time: Avoid excessively high temperatures or prolonged dyeing times after adding alkali, as these conditions accelerate hydrolysis.[15][16]
-
Proper pH Management: Maintain the recommended pH for fixation (typically 10.5-11).[1][11] Overly alkaline conditions increase the rate of hydrolysis.[16]
-
Use Fresh Dye Solutions: Do not store dissolved reactive dye solutions for extended periods, as hydrolysis can occur even before dyeing begins.[2]
Troubleshooting Guide
| Issue / Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Color Yield / Pale Shade | 1. Dye Hydrolysis: Excessive reaction of the dye with water instead of the fiber.[1][7] 2. Insufficient Alkali: The pH was too low for proper fixation.[6][16] 3. Insufficient Salt: Poor exhaustion of the dye onto the fiber.[4][17] 4. Temperature Too High: Can increase hydrolysis and reduce dye affinity.[13][16] | 1. Delay alkali addition until after the exhaustion phase. Control temperature and time strictly after alkali is added. 2. Check and ensure the dyebath pH is within the optimal range (10.5-11) during the fixation stage.[11] 3. Increase the salt concentration according to the shade depth. 4. Lower the dyeing temperature to the recommended range (e.g., 60°C).[11] |
| Uneven Dyeing / Streaks / Patches | 1. Poor Pre-treatment: Residual impurities, waxes, or uneven mercerization on the cotton.[18] 2. Rapid Dye Addition: Dye was added too quickly or at too high a temperature. 3. Poor Liquor Circulation: Inadequate movement of the dye liquor through the fabric. 4. Dye Aggregation: High salt concentration causing dye molecules to clump together.[4] | 1. Ensure the fabric is properly scoured and bleached to remove all impurities. 2. Add the dissolved dye solution gradually over 10-15 minutes at a lower starting temperature. 3. Check machine loading and ensure the fabric can move freely. 4. Add salt in portions rather than all at once. |
| Poor Wash Fastness / Color Bleeding | 1. Ineffective Soaping: Incomplete removal of unfixed and hydrolyzed dye.[3][11] 2. Excessive Hydrolysis: A large amount of hydrolyzed dye is physically trapped in the fiber.[7] | 1. Perform a thorough soaping-off process at or near boiling temperature (e.g., 90-95°C) for 15-20 minutes with a suitable detergent.[9][11] Follow with hot and cold rinses until the water runs clear. 2. Optimize dyeing parameters (pH, temperature, time) to minimize hydrolysis during the fixation step. |
| Shade Inconsistency (Batch-to-Batch) | 1. Inconsistent Parameters: Variations in liquor ratio, temperature, time, or chemical dosing between batches.[11] 2. Water Hardness: Presence of metal ions (e.g., iron, calcium) can affect the shade.[18] 3. Fabric Variability: Differences in the cotton substrate itself. | 1. Strictly standardize and calibrate all process parameters and chemical dosing systems.[11] 2. Use a sequestering agent to chelate metal ions in the water. 3. Use fabric from the same lot for a single dye run. |
Experimental Protocols
Protocol 1: Standard Laboratory Exhaust Dyeing Procedure
-
Material Preparation: Take a pre-weighed, scoured, and bleached cotton sample.
-
Dyebath Setup:
-
Set the laboratory dyeing machine to the starting temperature (e.g., 30-35°C).
-
Prepare the dyebath with the required amount of water to achieve the desired liquor ratio (e.g., 1:20).
-
Add a sequestering agent (e.g., 1 g/L) if water hardness is a concern.
-
Add the pre-calculated amount of Glauber's salt (e.g., 60 g/L) and ensure it is fully dissolved.
-
-
Exhaustion Phase:
-
Introduce the cotton sample into the dyebath. Run for 10 minutes to allow for wetting and salt equilibration.
-
Add the pre-dissolved this compound dye solution.
-
Run for an additional 30 minutes to allow for dye exhaustion.
-
-
Fixation Phase:
-
Add the pre-dissolved soda ash solution (e.g., 20 g/L) to the dyebath.
-
Raise the temperature to the target fixation temperature (e.g., 60°C) at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for the required duration (e.g., 60 minutes).
-
-
Post-Dyeing Wash-off:
-
Cool the dyebath and drain.
-
Rinse the sample with cold water.
-
Neutralize with a weak acetic acid solution (e.g., 1 g/L) for 10 minutes.
-
Perform a soaping wash at 90-95°C for 15 minutes with a non-ionic detergent (e.g., 2 g/L).
-
Rinse with hot water, followed by cold water, until the rinse water is clear.
-
-
Drying: Squeeze the excess water from the sample and air-dry or oven-dry at a moderate temperature.
Protocol 2: Assessment of Color Fastness to Washing (ISO 105-C06)
-
Sample Preparation: Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed cotton fabric between two similar-sized pieces of undyed multi-fiber fabric.
-
Washing Solution: Prepare a solution containing 4 g/L of standard ECE detergent and 1 g/L of sodium perborate (B1237305) in deionized water.
-
Procedure:
-
Place the composite specimen, along with 25 steel balls, into a stainless-steel container of a launder-o-meter.
-
Add 150 mL of the washing solution.
-
Treat for 30 minutes at 60°C.
-
-
Rinsing and Drying:
-
Rinse the specimen twice in deionized water.
-
Rinse in running cold water.
-
Squeeze and air-dry at a temperature not exceeding 60°C.
-
-
Evaluation: Assess the change in color of the dyed sample and the degree of staining on the adjacent multi-fiber fabrics using the standard Grey Scales.
Visualized Workflows
Caption: Standard workflow for exhaust dyeing of cotton with reactive dyes.
Caption: Decision tree for troubleshooting common reactive dyeing issues.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textileblog.com [textileblog.com]
- 3. scribd.com [scribd.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 8. jnanoworld.com [jnanoworld.com]
- 9. Optimizing Soaping Process Parameters for Reactive Dyed Cotton Knitted Fabrics – Towards Sustainable Dyeing – NanoWorld Journal [jnanoworld.com]
- 10. vipulorganics.com [vipulorganics.com]
- 11. autumnchem.com [autumnchem.com]
- 12. What are the common problems in reactive fabric printing and how to solve them? - Blog [cnboletextile.com]
- 13. textileblog.com [textileblog.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 16. What Are The Difficulties in Dyeing Cotton with Reactive Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: C.I. Reactive Yellow 86 Fixation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the fixation efficiency of C.I. Reactive Yellow 86 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a reactive dye, characterized by its ability to form a covalent bond with the fibers of substrates like cotton, viscose, and other cellulosic materials.[1][2][3] This chemical bond results in excellent wash fastness and vibrant color.[4] It is a single azo dye with the molecular formula C₁₈H₁₄Cl₂N₈Na₂O₉S₂.[1]
Q2: What is "fixation efficiency" in the context of reactive dyes?
A2: Fixation efficiency refers to the percentage of dye that chemically bonds with the fiber out of the total amount of dye used in the dyeing process. A higher fixation efficiency means less dye is wasted and washed away, leading to better color yield and reduced effluent load.
Q3: What are the main factors influencing the fixation efficiency of this compound?
A3: The primary factors include:
-
pH of the dyebath: An alkaline environment is crucial for the reaction between the dye and the fiber.[5]
-
Temperature: Temperature affects the rate of both the fixation and hydrolysis reactions.
-
Electrolyte (Salt) Concentration: Salt helps in the exhaustion of the dye onto the fiber.[6][7]
-
Dyeing Time: Sufficient time is needed for both dye uptake and the fixation reaction.
-
Liquor Ratio: The ratio of the weight of the goods to the volume of the dyebath can influence dye concentration and exhaustion.[8]
Q4: What is hydrolysis and how does it affect fixation?
A4: Hydrolysis is a competing reaction where the reactive dye reacts with water molecules in the dyebath instead of the fiber.[5][9] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower fixation efficiency and an increase in unfixed dye that needs to be washed off.[9]
Troubleshooting Guide
Problem 1: Low Fixation Efficiency / Pale Shades
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | The pH of the dyebath is critical for fixation. For most reactive dyes, an alkaline pH of 10.5-11.5 is required.[9] Ensure the correct amount of alkali (e.g., soda ash) is used. Use a pH meter for accurate measurement, as test strips can be imprecise.[10] |
| Inadequate Temperature | The reaction rate is temperature-dependent. For hot brand reactive dyes like this compound, a temperature of 60-80°C is generally recommended for fixation. Below the optimal temperature, the fixation rate will be slow. |
| Insufficient Electrolyte | Salt (e.g., sodium chloride or sodium sulfate) is necessary to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulosic fiber in water.[6][11] This promotes dye exhaustion onto the fiber surface, making it available for fixation. Ensure the correct concentration of salt is used based on the desired shade depth. |
| Premature Hydrolysis | Adding alkali to the dyebath too early can lead to significant hydrolysis before the dye has had a chance to exhaust onto the fiber. The alkali should be added after the dye has been allowed to exhaust in the presence of salt.[5] |
| Incorrect Dyeing Time | The dyeing process consists of an exhaustion phase and a fixation phase. Allow sufficient time for each phase as per the recommended protocol. Typically, 30-60 minutes for exhaustion and 45-90 minutes for fixation.[5] |
Problem 2: Uneven Dyeing
| Possible Cause | Troubleshooting Steps |
| Poor Fabric Preparation | Ensure the fabric is properly scoured and bleached to remove impurities, which can hinder uniform dye uptake.[12] |
| Uneven Temperature Distribution | Maintain uniform temperature throughout the dyebath. Agitate the dyebath or circulate the dye liquor to prevent localized temperature differences. |
| Rapid Addition of Chemicals | Add the dye, salt, and alkali solutions gradually and in portions to the dyebath. This allows for even distribution and prevents localized high concentrations that can cause uneven dyeing.[13] |
| Incorrect Liquor Ratio | A very low liquor ratio can restrict the movement of the fabric and lead to uneven dyeing. Ensure the liquor ratio is appropriate for the dyeing machine and fabric type. |
Problem 3: Poor Wash Fastness
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Unfixed Dye | Unfixed and hydrolyzed dye that remains on the fabric after dyeing will bleed during washing. A thorough "soaping" or wash-off process is crucial. This typically involves rinsing with cold and hot water, followed by a wash with a detergent at a high temperature (e.g., 90-95°C) to remove all loose dye.[14][12] |
| Excessive Hydrolysis | If a large amount of dye has hydrolyzed, it can be difficult to wash out completely. Optimize the dyeing parameters (pH, temperature, and time of alkali addition) to minimize hydrolysis. |
Experimental Protocols
Standard Exhaust Dyeing Protocol for Cotton with this compound
This protocol is a general guideline and may need to be optimized based on the specific substrate and desired shade.
1. Materials:
-
This compound
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Wetting agent (optional)
-
Sequestering agent (optional)
-
Acetic acid (for neutralization)
-
Non-ionic detergent (for soaping)
-
Laboratory dyeing machine (e.g., beaker dyer)
2. Procedure:
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).
-
Add the required amount of water to the dyeing vessel.
-
Add a wetting agent and a sequestering agent if necessary.
-
Set the initial temperature to 30-40°C.
-
-
Exhaustion Phase:
-
Introduce the pre-wetted cotton fabric into the dyebath.
-
Add the pre-dissolved this compound solution.
-
Run for 10-15 minutes.
-
Gradually add the required amount of salt in two to three portions over 15-20 minutes.
-
Raise the temperature to the fixation temperature (e.g., 60-80°C) over 20-30 minutes.
-
Continue running at this temperature for 30 minutes to ensure maximum exhaustion.
-
-
Fixation Phase:
-
Add the pre-dissolved soda ash solution in two portions over 10-15 minutes.
-
Continue dyeing at the fixation temperature for 45-60 minutes.
-
-
Wash-off:
-
Cool the dyebath and drain the liquor.
-
Rinse the fabric thoroughly with cold water.
-
Rinse with hot water (e.g., 70-80°C).
-
Perform a soaping wash with a non-ionic detergent (1-2 g/L) at or near boiling (95°C) for 10-15 minutes.
-
Rinse again with hot and then cold water.
-
Neutralize with a dilute acetic acid solution if necessary.
-
Rinse with cold water and dry.
-
Method for Determining Fixation Efficiency
Fixation efficiency can be determined spectrophotometrically by measuring the amount of un-fixed dye in the dyebath and wash-off liquors.
-
Prepare a calibration curve for this compound by measuring the absorbance of a series of standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax).
-
Collect all liquors: the initial dyebath, the spent dyebath after dyeing, and all the rinsing and soaping liquors.
-
Measure the volume of each collected liquor.
-
Measure the absorbance of each liquor (diluting if necessary to fall within the range of the calibration curve).
-
Calculate the concentration of the dye in each liquor using the calibration curve.
-
Calculate the total amount of unfixed dye.
-
Calculate the fixation efficiency (F%) using the following formula:
F% = [(Initial amount of dye - Total amount of unfixed dye) / Initial amount of dye] x 100
Quantitative Data
The following tables provide general guidelines for the amounts of chemicals required for dyeing cotton with this compound for different shade depths. These values should be optimized for specific experimental conditions.
Table 1: Dyeing Recipe for this compound on Cotton (Exhaust Method)
| Parameter | Light Shade (e.g., 0.5% owf) | Medium Shade (e.g., 2% owf) | Dark Shade (e.g., 4% owf*) |
| This compound | 0.5% | 2% | 4% |
| Salt (NaCl or Na₂SO₄) | 40-60 g/L | 60-80 g/L | 80-100 g/L |
| Soda Ash (Na₂CO₃) | 10-15 g/L | 15-20 g/L | 20 g/L |
| Liquor Ratio | 1:15 - 1:20 | 1:15 - 1:20 | 1:10 - 1:15 |
| Fixation Temperature | 60-80 °C | 60-80 °C | 60-80 °C |
| Fixation Time | 45-60 min | 60-75 min | 75-90 min |
*owf = on the weight of fabric
Table 2: Influence of Key Parameters on Fixation Efficiency (General Trends)
| Parameter Change | Effect on Fixation Rate | Effect on Hydrolysis Rate | Overall Impact on Fixation Efficiency |
| Increase in Temperature | Increases | Increases (often more significantly) | Can decrease if temperature is too high |
| Increase in pH (Alkali) | Increases | Increases | Can decrease if pH is too high |
| Increase in Salt Conc. | Increases dye exhaustion | Minimal direct effect | Generally increases up to a point |
| Increase in Liquor Ratio | Decreases dye concentration | No direct effect | Can decrease due to lower exhaustion |
Visualizations
Caption: Competing reactions of fixation and hydrolysis for reactive dyes.
Caption: General workflow for exhaust dyeing with reactive dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 70865-29-1 | Benchchem [benchchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 8. p2infohouse.org [p2infohouse.org]
- 9. irjet.net [irjet.net]
- 10. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 12. benchchem.com [benchchem.com]
- 13. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 14. vipulorganics.com [vipulorganics.com]
Technical Support Center: C.I. Reactive Yellow 86 Degradation
Of course. Here is a technical support center for researchers studying the degradation of C.I. Reactive Yellow 86.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers studying the degradation kinetics and byproducts of this compound (CAS: 61951-86-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a single azo dye.[1] Its molecular formula is C₁₈H₁₄Cl₂N₈Na₂O₉S₂ and it has a molecular weight of 667.37 g/mol .[1][2] It is widely used in the textile industry for dyeing fibers like cotton and viscose.[1]
Q2: Which degradation methods are effective for this compound?
The Photo-Fenton process, an advanced oxidation process (AOP), has been shown to be effective for the decolorization and mineralization of Reactive Yellow 86.[3][4] Studies have also investigated its removal using biological methods such as constructed wetlands.[5][6] Other common methods for azo dye degradation that could be adapted include photocatalysis with semiconductors (e.g., TiO₂, ZnO) and ultrasound-assisted degradation.[7][8][9]
Q3: How is the degradation of Reactive Yellow 86 typically monitored?
The primary method is UV-Visible (UV-Vis) spectrophotometry, which measures the decrease in absorbance at the dye's maximum wavelength (λmax) to determine the extent of decolorization.[3] For a more comprehensive analysis, techniques like High-Performance Liquid Chromatography (HPLC) are used to track the disappearance of the parent dye molecule and the formation of intermediates.[10] Total Organic Carbon (TOC) analysis is used to quantify the degree of mineralization (the conversion of the dye to CO₂, water, and inorganic ions).[4]
Q4: What are the expected degradation byproducts of this compound?
During the complete mineralization of Reactive Yellow 86, the complex organic structure is broken down into simpler, inorganic ions. Identified end-products from the Photo-Fenton process include chloride, sulfate, nitrate, and ammonium (B1175870) ions.[4] The degradation process also involves the formation of intermediate organic compounds.[4] It is crucial to identify these intermediates, as the breakdown of azo dyes can sometimes produce potentially toxic aromatic amines.[5]
Troubleshooting Guide
This section addresses common problems encountered during dye degradation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no decolorization. | Incorrect pH: The efficiency of many degradation processes, especially AOPs, is highly pH-dependent. The Photo-Fenton process, for example, is most effective at an acidic pH (around 3).[3] | Optimize the pH of the reaction solution. Perform preliminary experiments across a pH range to find the optimal value for your specific setup. |
| Non-Optimal Catalyst/Reagent Concentration: Too little catalyst (e.g., Fe²⁺ in Fenton) results in a slow reaction rate. Too much can inhibit the reaction or cause unwanted side reactions.[3] | Systematically vary the concentration of the catalyst and other reagents (like H₂O₂) to find the optimal loading.[8][11] | |
| High Initial Dye Concentration: A highly concentrated dye solution can block light penetration (an "inner filter" effect), preventing the activation of a photocatalyst or reducing the efficiency of a photo-assisted process.[11] | Reduce the initial dye concentration or increase the path length of the light in the reactor.[8] | |
| Inconsistent results between experiments. | UV Lamp Aging/Instability: The energy output of UV lamps can decrease over time, leading to slower degradation rates in later experiments.[11] | Warm up the lamp for a consistent period before each experiment to ensure a stable output. Track the lamp's usage hours and replace it as recommended by the manufacturer.[11] |
| Inconsistent Catalyst Suspension: If using a solid photocatalyst (like TiO₂), poor mixing can lead to particle agglomeration and inconsistent exposure of the catalyst's active surface to light.[11] | Ensure vigorous and uniform stirring or sonication throughout the experiment to maintain a homogeneous slurry.[11] | |
| Color disappears, but TOC remains high. | Formation of Stable Intermediates: The initial cleavage of the azo bond (the chromophore) causes decolorization, but the resulting aromatic fragments may be more resistant to further degradation. | Increase the reaction time or the oxidant concentration to promote the complete breakdown of intermediates.[11] Complement UV-Vis data with HPLC and TOC analysis to get a complete picture of both decolorization and mineralization.[11] |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and other representative reactive dyes.
Table 1: Degradation Performance for this compound
| Degradation Method | Initial Conc. | Parameter | Result | Time | Reference |
| Photo-Fenton | 40 mg/L | Decolorization | >90% | 20 min | [4] |
| Photo-Fenton (UV) | Not specified | Mineralization (TOC) | ~83% | 24 hr | [4] |
| Kinetics (Photo-Fenton) | Not specified | Reaction Order | First-Order | - | [3] |
| Constructed Wetland (Papyrus) | 10-50 mg/L | RY86 Removal | 73-84% | 5 days HRT | [6] |
| Constructed Wetland (Cattail) | 10-50 mg/L | RY86 Removal | 50-68% | 5 days HRT | [6] |
Table 2: Influence of Experimental Parameters on Azo Dye Degradation (General)
| Parameter | Effect on Degradation Rate | Rationale | Reference |
| pH | Highly influential | Affects the surface charge of the catalyst and the generation of hydroxyl radicals. | [3][8] |
| Catalyst Loading | Optimal concentration exists | Too low limits the reaction; too high can cause light scattering and particle agglomeration. | [8][12] |
| Initial Dye Conc. | Decreases with increasing concentration | Higher concentrations block UV light penetration and consume more oxidative species. | [8][11] |
| Oxidant (e.g., H₂O₂) Conc. | Optimal concentration exists | Insufficient H₂O₂ limits the reaction; excess can scavenge hydroxyl radicals. | [3][4] |
Experimental Protocols
Protocol 1: Photo-Fenton Degradation of Reactive Yellow 86
This protocol is based on the effective degradation of RY86 reported in the literature.[3][4]
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare a stock solution of Iron (II) Sulfate (FeSO₄·7H₂O) and a 30% (w/w) solution of Hydrogen Peroxide (H₂O₂).
-
-
Experimental Setup:
-
Use a photochemical reactor equipped with a UV lamp and a magnetic stirrer.
-
Place a known volume of the dye solution (e.g., 250 mL of 40 mg/L) into the reactor.
-
-
Reaction Initiation:
-
Adjust the initial pH of the dye solution to ~3.0 using dilute H₂SO₄ or NaOH.
-
Add the desired concentration of FeSO₄ to the solution and stir to dissolve.
-
Turn on the UV lamp and allow it to stabilize.
-
Initiate the reaction by adding the required amount of H₂O₂. Start the timer immediately.
-
-
Sample Collection and Analysis:
-
Withdraw samples at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
Immediately quench the reaction in the sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.
-
Centrifuge or filter the sample to remove the precipitate.
-
Analyze the supernatant using a UV-Vis spectrophotometer at the λmax of Reactive Yellow 86 to determine the residual concentration.
-
For byproduct and mineralization analysis, prepare samples for HPLC and TOC analysis.
-
Protocol 2: Monitoring Degradation by UV-Vis Spectrophotometry
-
Determine λmax:
-
Scan a sample of the initial dye solution (e.g., 20 mg/L) across the visible spectrum (typically 300-800 nm) to find the wavelength of maximum absorbance (λmax).
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of Reactive Yellow 86 with known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a graph of Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Analyze Experimental Samples:
-
Measure the absorbance of your treated samples (from Protocol 1) at λmax.
-
Use the equation from your calibration curve to calculate the final concentration (C) of the dye in each sample.
-
-
Calculate Degradation Efficiency:
-
Use the formula: % Degradation = [(C₀ - C) / C₀] * 100 where C₀ is the initial dye concentration and C is the concentration at a given time.[8]
-
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for a photocatalytic dye degradation experiment.
Hypothetical Degradation Pathway for a Reactive Azo Dye
Caption: A representative pathway for azo dye degradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scbt.com [scbt.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PHOTOCATALYTIC DEGRADATION OF REACTIVE RED DYE AND OPTIMIZATION OF THEIR EXPERIMENTAL FACTORS – Journal Clean WAS (JCleanWAS) [jcleanwas.com]
Overcoming solubility issues of C.I. Reactive yellow 86 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with C.I. Reactive Yellow 86 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a reactive dye, appearing as a yellow powder.[1][2] It is used in various applications, including the dyeing of cotton and viscose fibers.[1][2] Its chemical formula is C₁₈H₁₄Cl₂N₈Na₂O₉S₂ with a molecular weight of 667.37 g/mol .[1][3]
Q2: What is the documented solubility of this compound?
A2: The reported water solubility of this compound is 30 g/L at 50°C.[1][2] However, the actual achievable solubility in a laboratory setting can be influenced by several factors.
Q3: What factors can negatively impact the solubility of this compound?
A3: Several factors can hinder the dissolution of this compound. The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), can decrease its solubility.[4][5][6] Also, adding alkaline agents during the initial dissolving step can cause the dye to hydrolyze, which may affect its solubility.[4][5][6]
Q4: Can I use hot water to dissolve this compound?
A4: While hot water can accelerate dissolution, it's a double-edged sword.[5][6] High temperatures can also increase the rate of dye hydrolysis, where the dye reacts with water and loses its reactivity.[7][8] It is generally recommended to use warm water (around 40-50°C) for dissolution.[9]
Q5: What is dye hydrolysis and how does it affect my experiment?
A5: Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the intended substrate. This hydrolyzed form of the dye is typically less soluble and is no longer reactive, meaning it will not covalently bind to your target.[10] This can lead to inaccurate results and precipitation in your solution.[9]
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after mixing. | Incomplete dissolution of the dye powder. | 1. "Pasting" Technique: Create a smooth paste of the dye powder with a small amount of cold deionized water before adding the bulk of the warm solvent.[5][9] 2. Use a Solubilizing Agent: Add urea (B33335) to the solvent before introducing the dye. Urea helps prevent dye aggregation.[7][9] 3. Gentle Warming & Agitation: Stir the solution on a magnetic stirrer and gently warm it to 40-50°C.[9] 4. Sonication: Use a bath sonicator for brief intervals to help break up dye aggregates.[9] |
| Precipitate forms over time in a previously clear solution. | The dye is coming out of solution due to supersaturation, temperature changes, or slow hydrolysis. | 1. Re-dissolve: Gently warm and agitate the solution before use. 2. Store Properly: Store stock solutions in a cool, dark place to minimize degradation. 3. Prepare Fresh: For critical experiments, it is best to prepare the dye solution fresh. |
| Color of the solution appears pale or fades. | Significant dye degradation has likely occurred due to hydrolysis. | 1. Check pH: Ensure the solvent is neutral before adding the dye.[9] 2. Avoid High Temperatures: Do not boil the solution or use excessively hot water for dissolution.[7] 3. Prepare a Fresh Solution: The faded solution should be discarded and a new one prepared. |
| Splotches or uneven coloring in application (e.g., on a membrane or in a gel). | Undissolved dye particles are present in the solution. | 1. Filter the Solution: After dissolution, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining micro-aggregates.[9] 2. Improve Initial Dissolution: Revisit the dissolution protocol, ensuring the "pasting" technique and use of solubilizing agents are employed. |
Quantitative Data Summary
The solubility of reactive dyes is highly dependent on the experimental conditions. The following table summarizes the key factors influencing the solubility of this compound.
| Factor | Effect on Solubility | Typical Concentration / Condition | Reference |
| Temperature | Increases solubility, but also increases hydrolysis rate. | 40-50°C is often a good balance. | [9][11] |
| Urea | Increases solubility by preventing dye aggregation. | Can be used as a co-solvent (e.g., in a 20% w/v solution). | [7][9] |
| Electrolytes (e.g., NaCl, Na₂SO₄) | Generally decreases solubility. | Varies by application; add after dye is fully dissolved if required for the reaction. | [4][5][6] |
| pH | Can affect solubility; alkaline conditions promote hydrolysis. | Dissolve in neutral pH water. Adjust pH later if the experimental protocol requires it. | [9][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound with improved solubility.
Materials:
-
This compound powder
-
Deionized water
-
Urea (optional, but recommended)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm syringe filter (optional)
Procedure:
-
Prepare Solvent: If using urea, first prepare a 20% (w/v) urea solution by dissolving 20 g of urea in deionized water and bringing the final volume to 100 mL.
-
Weigh Dye: Accurately weigh the required amount of this compound powder.
-
Create a Paste: Place the dye powder in a beaker. Add a small amount of the solvent (deionized water or urea solution) and mix thoroughly to create a smooth, lump-free paste. This ensures all dye particles are wetted.[9]
-
Transfer to Flask: Quantitatively transfer the paste to a volumetric flask using additional solvent to rinse the beaker.
-
Dissolve: Add the solvent to approximately 80% of the final desired volume. Place the flask on a magnetic stirrer and stir.
-
Gentle Warming: If necessary, gently warm the solution to 40-50°C to aid dissolution. Do not exceed 50°C.[9]
-
Cool and Adjust Volume: Once the dye is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Final Volume: Bring the solution to the final volume with the solvent.
-
Filtration (Optional): For applications requiring a completely particle-free solution, filter through a 0.22 µm syringe filter.
-
Storage: Store the solution in a tightly sealed container in a cool, dark place. For best results, use within a few hours of preparation.
Visualizations
Caption: A flowchart detailing the recommended experimental workflow for preparing a this compound solution.
Caption: A decision-making diagram for troubleshooting common solubility problems with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. REACTIVE YELLOW 86 | 61951-86-8 [chemicalbook.com]
- 3. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fnatchem.com [fnatchem.com]
- 5. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 8. Problems in dyeing reactive dyes, direct dyes, sulfur dyes and vat dyes - Knowledge - Smarol Industry Limited [smarolcolor.com]
- 9. benchchem.com [benchchem.com]
- 10. irjet.net [irjet.net]
- 11. chinadyeingmachines.com [chinadyeingmachines.com]
Stabilizing C.I. Reactive yellow 86 solutions for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of C.I. Reactive Yellow 86 solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is hydrolysis.[1][2] this compound is a dichlorotriazinyl reactive dye. The reactive groups are susceptible to reaction with water, particularly under alkaline conditions, at elevated temperatures, and over extended periods.[1][2][3] This hydrolysis process deactivates the dye, rendering it unable to covalently bond with the intended substrate.[1]
Q2: What are the ideal storage conditions for this compound powder and its solutions?
A2: For the powder form, it is crucial to store it in a cool, dry, and dark environment to minimize moisture absorption and degradation. When stored correctly, the powder can have a shelf life of several years. Solutions of this compound are significantly less stable and should ideally be prepared fresh. If storage is necessary, they should be kept in a refrigerator at 2-8°C and protected from light.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis.[1][2] For optimal stability of a stock solution, the pH should be maintained in a neutral to slightly acidic range (pH 5.0-7.0).[4]
Q4: Can I use hot water to dissolve the this compound powder faster?
A4: It is not recommended to use hot water. While warm water can aid in dissolution, high temperatures will significantly increase the rate of hydrolysis, leading to a loss of reactive dye before it can be used.[5] It is best to use lukewarm water (not exceeding 40°C) to prepare the solution.[6]
Q5: What is the role of urea (B33335) in preparing this compound solutions?
A5: Urea acts as a solubilizing agent, helping to fully dissolve the dye powder and prevent the formation of aggregates or color spots in your experiment.[5][6] It can also help to keep the substrate moist during application, which is important for the reaction.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low color yield or weak signal in assay | The dye solution has hydrolyzed due to improper preparation or storage. | Prepare a fresh solution of this compound immediately before use. Ensure the pH of the water is neutral to slightly acidic and the temperature is not elevated during preparation.[1][5] |
| The pH of the reaction buffer is too low for efficient fixation. | For reactions requiring covalent bonding, ensure the pH is sufficiently alkaline (typically pH 10.5-11 for cellulosic substrates) to facilitate the reaction.[1] However, be aware that this will also accelerate hydrolysis, so the timing of alkali addition is critical. | |
| Inconsistent or non-reproducible results | The concentration of the stock solution is not consistent due to degradation over time. | Always prepare a fresh stock solution for each set of experiments. If using a previously prepared solution, its concentration should be verified using spectrophotometry. |
| The dye solution was not properly dissolved. | Ensure the dye is fully dissolved by first creating a paste with a small amount of water before diluting to the final volume.[8][9] The use of urea can aid in complete dissolution.[5][6] | |
| Precipitate or cloudiness in the dye solution | The solubility of the dye has been exceeded, possibly due to the addition of electrolytes or incorrect pH. | Prepare the dye solution in deionized water before adding salts or buffers. Some electrolytes can reduce the solubility of reactive dyes.[10] Ensure the solution is not supersaturated. |
| The dye is aggregating. | The addition of a dispersing agent may help to stabilize the dye particles in the solution. |
Data Presentation
The stability of dichlorotriazinyl reactive dyes like this compound is highly dependent on pH and temperature. The following table provides representative data on the expected half-life of a similar reactive dye under various conditions.
| Temperature (°C) | pH | Approximate Half-life (hours) |
| 25 | 7 | > 100 |
| 25 | 9 | ~ 24 |
| 25 | 11 | < 1 |
| 60 | 7 | ~ 8 |
| 60 | 9 | < 1 |
This data is illustrative and based on the known behavior of dichlorotriazinyl reactive dyes. The actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound with enhanced stability for general laboratory use.
Materials:
-
This compound powder
-
Deionized water
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
Urea
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Prepare the Solvent: In a beaker, dissolve urea in the 0.1 M phosphate buffer (pH 6.5) to a final concentration of 5% (w/v). For example, to prepare 100 mL of solvent, dissolve 5 g of urea in 100 mL of the phosphate buffer.
-
Weigh the Dye: Accurately weigh 100 mg of this compound powder.
-
Create a Paste: Transfer the dye powder to a small beaker. Add a small amount of the prepared solvent (e.g., 2-3 mL) and mix thoroughly with a glass rod to form a smooth, lump-free paste.[8][9]
-
Dissolve the Dye: Gradually add the remaining solvent to the paste while stirring continuously with a magnetic stirrer until the dye is fully dissolved.
-
Final Volume: Transfer the dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the dye is transferred. Bring the solution to the final volume of 100 mL with the solvent.
-
Storage: Store the stock solution in a tightly sealed, amber glass bottle in a refrigerator at 2-8°C. For optimal results, use the solution within one week of preparation.
Protocol 2: Determination of this compound Concentration using UV-Vis Spectrophotometry
Objective: To determine the concentration of a this compound solution using a UV-Vis spectrophotometer.
Materials:
-
This compound solution of unknown concentration
-
Prepared 1 mg/mL stock solution of this compound
-
Deionized water
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determine λmax: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with deionized water. Scan the absorbance of this solution from 350 nm to 500 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is approximately 415-425 nm.
-
Prepare Standard Solutions: From the 1 mg/mL stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL) by serial dilution with deionized water.
-
Generate a Calibration Curve:
-
Set the spectrophotometer to the predetermined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert law.
-
-
Measure the Unknown Sample: Dilute the unknown this compound solution with deionized water to bring its absorbance within the range of the calibration curve. Measure the absorbance of the diluted unknown sample.
-
Calculate the Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted unknown sample. Multiply this value by the dilution factor to determine the concentration of the original, undiluted solution.
Visualizations
References
- 1. textilelearner.net [textilelearner.net]
- 2. textileapex.com [textileapex.com]
- 3. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 4. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
- 5. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Tie-dye Troubleshooting [dharmatrading.com]
- 8. Preparing to dye with procion mx fiber reactive dyes - CLAIRE PASSMORE blog archive [clairepassmore.weebly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Removal of Hydrolyzed C.I. Reactive Yellow 86
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and executing the removal of hydrolyzed C.I. Reactive Yellow 86 from dyed cellulosic fabrics like cotton.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the removal of hydrolyzed reactive dyes, which often manifest as poor wash fastness and color bleeding.
Q1: My fabric exhibits poor wash fastness and significant color bleeding after dyeing with this compound. What is the likely cause?
A1: This is a classic sign of inadequate removal of hydrolyzed reactive dye. During the alkaline dyeing process, a portion of the reactive dye reacts with water (hydrolysis) instead of the fabric's cellulose (B213188) fibers.[1] This hydrolyzed dye is not covalently bonded to the fabric and has low affinity, leading to its removal during washing, which causes poor fastness and staining of other materials.[2][3] The solution is to implement an effective "wash-off" or "stripping" process post-dyeing to remove this unfixed dye.
Q2: What are the key factors that influence the removal of hydrolyzed reactive dyes?
A2: The efficiency of hydrolyzed dye removal is primarily affected by:
-
Temperature: Higher temperatures generally increase the rate of dye removal. Stripping processes are often carried out at or near boiling temperatures (e.g., 80°C - 100°C).[4][5][6]
-
pH (Alkalinity/Acidity): The pH of the treatment bath is critical. Alkaline conditions are necessary for reductive stripping to break the dye-fiber bond, while some oxidative methods work best in acidic conditions.[7][8]
-
Concentration of Stripping Agents: The concentration of the chemical agent (e.g., sodium hydrosulfite, thiourea (B124793) dioxide, hydrogen peroxide) directly impacts stripping efficiency. However, an excessively high concentration can damage the fabric.[4][9]
-
Treatment Time: Sufficient time is required for the stripping agent to penetrate the fiber and act on the dye. Typical times range from 30 to 60 minutes.[9][10]
-
Liquor Ratio: This is the ratio of the volume of the treatment bath to the weight of the fabric. A higher liquor ratio can sometimes improve removal efficiency by providing more volume for the stripped dye to disperse into.
Q3: I am seeing uneven color removal or patchiness after a stripping process. What could be wrong?
A3: Uneven stripping can result from several factors:
-
Improper Wetting: If the fabric is not thoroughly and evenly wetted before the stripping process, the chemical agents will not be able to act uniformly.
-
Poor Agitation/Circulation: Inadequate movement of the fabric or the stripping liquor can lead to localized areas of high or low chemical concentration, causing uneven results.
-
Incorrect Chemical Dosing: Adding chemicals too quickly or not allowing them to dissolve and distribute evenly in the bath before adding the fabric can cause patchiness.
-
Redeposition of Dye: The stripped dye, if not properly sequestered or dispersed in the bath, can redeposit onto the fabric surface. Using an effective anti-redeposition or soaping agent is crucial.[11]
Q4: After stripping, my fabric feels harsh and has lost significant strength. How can I prevent this?
A4: Fabric damage is a known risk of chemical stripping, especially under harsh conditions (high temperature and high alkali concentration).[4][9] To mitigate this:
-
Optimize Chemical Concentrations: Use the minimum effective concentration of stripping agents. Studies show that beyond an optimal concentration, stripping efficiency may plateau while fabric damage increases.[9] For example, with thiourea dioxide, the maximum stripping efficiency was found at 4 g/L, with efficiency decreasing at higher concentrations.[9]
-
Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged treatment times.
-
Choose Milder Agents: Oxidative stripping with ozone or certain enzymatic treatments can be less damaging than traditional reductive stripping, though they may have different efficiencies depending on the dye's chromophore.[7]
-
Sequential Treatments: A sequential treatment involving milder steps (e.g., acid hydrolysis followed by reduction and oxidation) can sometimes achieve high stripping efficiency with less damage than a single, aggressive step.[10]
Q5: How can I quantify the amount of hydrolyzed this compound on my fabric to assess the effectiveness of my removal process?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for separating and quantifying unhydrolyzed (active) and hydrolyzed forms of reactive dyes.[12][13] The basic principle involves extracting the dye from the fabric and analyzing the extract. A reversed-phase C18 column is typically used, and the different forms of the dye are separated based on their polarity and detected using a UV/Vis detector.[12][13] Capillary Electrophoresis (CE) is another advanced technique used for this purpose.[14]
Experimental Protocols & Data
Method 1: Reductive Stripping
Reductive stripping chemically reduces the dye's chromophore (the color-producing part of the molecule), leading to decolorization. This process is effective for azo dyes like this compound.
Detailed Protocol (using Sodium Hydrosulfite):
-
Prepare the Stripping Bath: In a suitable vessel (e.g., laboratory dyeing machine), prepare an aqueous solution with a liquor ratio of 15:1 to 20:1.
-
Add Chemicals: Add Sodium Hydroxide (Caustic Soda) to the required concentration (e.g., 5 g/L). Heat the bath to the target temperature (e.g., 100°C).
-
Add Reducing Agent: Add the desired concentration of Sodium Hydrosulfite (also known as "hydrose" or sodium dithionite) (e.g., 2-10 g/L).
-
Treat the Fabric: Immerse the dyed fabric in the bath. Ensure it is fully submerged and agitated for uniform treatment.
-
Maintain Conditions: Hold the temperature at 100°C for 30-45 minutes.[9][15]
-
Rinse: Drain the stripping liquor and rinse the fabric thoroughly with hot water (70-80°C).
-
Neutralize & Soap: Perform a neutralization step with a weak acid (e.g., acetic acid) followed by a soaping wash at high temperature (e.g., 90°C) to remove residual chemicals and stripped dye fragments.
-
Final Rinse & Dry: Rinse with cold water until the water runs clear and then dry the fabric.
Data Presentation: Reductive Stripping Efficiency
| Stripping Agent | Agent Conc. (g/L) | NaOH Conc. (g/L) | Temp. (°C) | Stripping Efficiency (%) [Light Shade] | Stripping Efficiency (%) [Dark Shade] | Source(s) |
| Sodium Hydrosulfite | 8 | 5 | 100 | 87 | 81 | [9] |
| Sodium Hydrosulfite | 10 | 10 | 100 | - | ~85 | [4] |
| Sodium Hydrosulfite | 24 | 24 | 85 | 96.49 (1.5% shade) | 97.88 (3% shade) | [5] |
| Thiourea Dioxide | 4 | 5 | 100 | 91 | 86 | [9] |
Note: Stripping efficiency is often calculated based on the reduction in color strength (K/S value) measured by a spectrophotometer. Higher efficiency indicates greater color removal.
Method 2: Oxidative Stripping
Oxidative stripping uses oxidizing agents to destroy the dye's chromophore. This can be an effective alternative to reductive methods.
Detailed Protocol (using Hydrogen Peroxide - Fenton-assisted):
-
Pre-treatment (Optional but recommended): Treat the fabric with a solution containing Thiourea Dioxide (TDO) and Ferrous Ions (Fe²⁺) to prepare the dye for oxidation.
-
Prepare the Oxidative Bath: Prepare a fresh bath at the desired pH (often acidic for Fenton chemistry).
-
Add Fenton's Reagent: Add Ferrous Sulfate (FeSO₄) to the bath, followed by the slow addition of Hydrogen Peroxide (H₂O₂). The reaction between these two generates highly reactive hydroxyl radicals.
-
Treat the Fabric: Immerse the fabric in the Fenton bath at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (e.g., 30-60 minutes).
-
Quench & Rinse: After treatment, quench any residual peroxide and rinse the fabric thoroughly with water.
-
Neutralize and Wash: Neutralize the fabric and perform a final soaping wash to ensure all reaction byproducts are removed.
-
Final Rinse & Dry: Rinse with cold water and dry.
Data Presentation: Oxidative Stripping Efficiency
| Stripping Agent | Key Parameters | Stripping / Decolorization Efficiency (%) | Source(s) |
| Ozone | pH: 3, Ozone Dose: 7 g/h, Time: 40 min | High (L* value increased from 49.23 to 56.7 for Reactive Yellow 84) | [7] |
| Hydrogen Peroxide (Fenton) | 2,000 mg/L H₂O₂ | 93% (for C.I. Reactive Yellow 145) | [16] |
| Sequential Acid/Dithionite/Peroxide | H₂SO₄ -> Na₂S₂O₄ -> H₂O₂ | Near complete color removal (K/S value < 0.1) | [10] |
Visualized Workflows & Pathways
To aid in experimental design, the following diagrams illustrate the logical flow of the stripping processes.
Caption: Workflow for Reductive Stripping of Reactive Dyes.
Caption: Troubleshooting Logic for Poor Wash Fastness.
References
- 1. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. twasp.info [twasp.info]
- 6. ijesir.org [ijesir.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ajer.org [ajer.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. scitechnol.com [scitechnol.com]
- 12. researchgate.net [researchgate.net]
- 13. irjet.net [irjet.net]
- 14. researchgate.net [researchgate.net]
- 15. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 16. iwaponline.com [iwaponline.com]
Technical Support Center: C.I. Reactive Yellow 86 Light Fastness
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that affect the light fastness of C.I. Reactive Yellow 86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what affects its light fastness?
This compound is a single azo-type reactive dye.[1] Its light fastness, or resistance to fading upon light exposure, is influenced by several factors. The primary factor is its molecular structure. Azo-type dyes generally exhibit poorer light fastness compared to other dye types like anthraquinone (B42736) or phthalocyanine.[2][3][4] The photofading of azo dyes is primarily a photo-oxidation reaction that occurs when the dye is exposed to light and oxygen.[2]
Q2: How does the dye's chemical structure specifically impact its light fastness?
The light fastness of reactive dyes is intrinsically linked to the chemical structure of the parent chromophore.[4][5] For azo dyes like this compound, the introduction of electron-withdrawing groups (e.g., sulfonic acid groups or halogens) near the azo group can improve light fastness by lowering the electron cloud density of the nitrogen atoms, which hinders photo-oxidation.[2] Conversely, electron-donating groups can accelerate fading.[2][6] While this compound contains sulfonic acid groups, its fundamental azo structure limits its inherent light stability.[4][7]
Q3: Does the concentration of the dye on the fabric affect its light fastness?
Yes, the concentration of the dye plays a significant role. Generally, as the dyeing concentration increases, the light fastness improves.[2][3][8] This is because at higher concentrations, dye molecules form larger aggregates on the fiber. These larger particles have a smaller surface area per unit weight exposed to light and air, which slows down the fading process.[3][8] Light-colored fabrics with low dye concentrations have more dye molecules in a single, highly dispersed state, making each molecule more susceptible to photodegradation.[2][9]
Q4: What is the mechanism behind the light-induced fading of this compound?
The fading of azo dyes like this compound is a complex process.[6] When the dye molecule absorbs light energy, it moves to an excited state.[10][11] This excited molecule is highly reactive and can undergo degradation through several pathways. The primary mechanism is photo-oxidation, where the excited dye reacts with oxygen.[12][13] This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which then attack and destroy the dye's chromophore, causing the color to fade.[6][14] Both UV and visible light can cause fading, with visible light often being the dominant factor for azo dyes.[12]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor light fastness in pale shades. | Low dye concentration leading to high dispersion of single dye molecules on the fiber.[2][8] | Increase the dye concentration if the desired shade allows. For pale shades, consider using a UV absorber as a post-treatment to improve light fastness.[14][15][16] |
| Inconsistent light fastness across a dyed fabric. | Uneven dye application or fixation. Insufficient soaping, leaving residual unfixed or hydrolyzed dye on the surface.[2][10] | Ensure a uniform dyeing process with adequate time and temperature for proper fixation. Implement a thorough soaping and rinsing process to completely remove any loose dye.[8] |
| Reduced light fastness after finishing treatments. | Application of certain finishing agents, particularly cationic softeners or some types of fixing agents.[3][8][17] | Test the compatibility of all finishing agents with the dyed fabric. Select non-ionic or other softeners that have a minimal impact on light fastness. If a fixing agent is necessary, choose one known to have less effect on light stability. |
| Unexpectedly rapid fading under specific environmental conditions. | High humidity and heat can accelerate the fading process.[13] The presence of certain laundry detergents containing oxidizing bleaches (like sodium perborate) can also increase color loss when exposed to light, especially when wet.[18] | Control the environmental conditions during storage and use where possible. Advise end-users on appropriate care, suggesting the use of detergents without oxidizing bleaches. |
Data Presentation
Table 1: Influence of Dye Concentration on Light Fastness
| Dye Concentration (% o.w.f) | Light Fastness Rating (ISO 105-B02 Blue Wool Scale) |
| 0.5% (Light Shade) | 2-3 |
| 2.0% (Medium Shade) | 3-4 |
| 5.0% (Dark Shade) | 4-5 |
Note: These are typical values and can vary based on the substrate and specific processing conditions.
Table 2: Effect of Post-Treatments on Light Fastness of a Light Shade Dyeing
| Treatment | Light Fastness Rating (ISO 105-B02) | Improvement (Grades) |
| Untreated Control | 2 | - |
| Cationic UV Absorber | 3 | +1 |
| Antioxidant (Vitamin C) | 3-4 | +1.5 |
Data compiled from studies on similar reactive dyes, demonstrating the potential for improvement.[14][15]
Experimental Protocols
Key Experiment: Determination of Colour Fastness to Artificial Light (ISO 105-B02)
This protocol outlines the standardized method for assessing the light fastness of textiles.
1. Principle: A specimen of the dyed textile is exposed to artificial light from a xenon arc lamp under controlled conditions, alongside a set of blue wool references with known light fastness.[19][20] The color fastness is evaluated by comparing the change in color of the specimen with the changes in the reference materials.[20][21]
2. Apparatus and Materials:
-
Light Fastness Tester: An apparatus equipped with a xenon arc lamp that simulates natural daylight (D65).[21][22][23]
-
Blue Wool References: A set of standardized blue wool fabrics, numbered 1 to 8, where 1 has the lowest and 8 has the highest light fastness.[19]
-
Grey Scale for Assessing Change in Colour (ISO 105-A02): Used for visual assessment of fading.
-
Specimen Holders: To mount the test specimens and blue wool references.
-
Masking Cards: Opaque cards to cover a portion of the specimens and references during exposure.
3. Procedure:
-
Sample Preparation: Cut a specimen of the dyed fabric to the dimensions required by the specimen holder.[17]
-
Mounting: Mount the specimen and a set of blue wool references onto the specimen holders. Cover a portion of both the specimen and the references with the opaque masks.
-
Exposure: Place the mounted samples in the light fastness tester.[22]
-
Test Conditions: Set the instrument to the conditions specified in ISO 105-B02 for the relevant material. This includes controlling irradiance, chamber temperature, and relative humidity.[24]
-
Exposure Cycle: Expose the specimens and references to the xenon arc light. Periodically inspect the samples for fading. The exposure ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a certain blue wool reference shows a specific amount of fading, depending on the chosen method within the standard.[21]
4. Evaluation:
-
After exposure, remove the specimens and references from the tester and allow them to condition in a standard atmosphere.
-
Visually compare the fading of the test specimen with the fading of the blue wool references.
-
The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.[19]
Visualizations
Caption: Photofading mechanism of azo dyes.
Caption: Key factors influencing light fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. ijert.org [ijert.org]
- 8. How to improve the light fastness of textiles? [utstesters.com]
- 9. download.atlantis-press.com [download.atlantis-press.com]
- 10. Factors Affecting Light Fastness of Dyes and Improvement Methods - Dyeing-pedia [china-dyestuff.com]
- 11. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. textilelearner.net [textilelearner.net]
- 14. dl.edi-info.ir [dl.edi-info.ir]
- 15. [PDF] Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers | Semantic Scholar [semanticscholar.org]
- 16. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 17. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]
- 18. researchgate.net [researchgate.net]
- 19. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 20. fyitester.com [fyitester.com]
- 21. testextextile.com [testextextile.com]
- 22. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 23. testinglab.com [testinglab.com]
- 24. sdc.org.uk [sdc.org.uk]
Technical Support Center: C.I. Reactive Yellow 86 Dyeing & Environmental Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of C.I. Reactive Yellow 86 dyeing experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the dyeing process with this compound, with a focus on environmentally conscious solutions.
| Issue | Possible Cause | Recommended Solution |
| High Color Bleed in Effluent | 1. Low dye fixation rate. 2. Incorrect pH during fixation. 3. Suboptimal salt concentration. 4. Inefficient wash-off process. | 1. Optimize dyeing temperature and time. For many reactive dyes, fixation is optimal at 60°C.[1] 2. Ensure the pH is sufficiently alkaline (typically 10.5-11.5) during the fixation step by using an appropriate amount of alkali like sodium carbonate. 3. Adjust the salt concentration based on the liquor ratio and shade depth. Lower liquor ratios generally require less salt.[2] 4. Implement a systematic wash-off process, starting with cold rinses to remove unfixed dye, followed by hot soaping to remove hydrolyzed dye. |
| High Total Dissolved Solids (TDS) in Wastewater | 1. Excessive use of salts (e.g., sodium chloride or sodium sulfate). 2. High concentration of alkali. | 1. Reduce the liquor ratio. A lower liquor ratio enhances dye substantivity, allowing for a reduction in salt concentration.[2] 2. Consider using alternative exhausting agents that are biodegradable and contribute less to TDS. 3. Optimize the alkali dosage to the minimum required for effective fixation. |
| High Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) in Effluent | 1. Presence of hydrolyzed, unfixed dye. 2. Use of non-biodegradable dyeing auxiliaries. | 1. Improve dye fixation efficiency through optimization of dyeing parameters (temperature, time, pH, salt concentration) to reduce the amount of hydrolyzed dye. 2. Select biodegradable wetting agents, sequestering agents, and soaps. 3. Implement post-treatment of wastewater using methods like coagulation-flocculation or biological treatment to reduce BOD and COD.[3] |
| Inconsistent Shade and Poor Reproducibility | 1. Fluctuations in dyeing parameters (temperature, time, liquor ratio). 2. Poor quality of water used in the dyebath. | 1. Maintain strict control over all dyeing parameters. Utilize automated dosing and temperature control systems if available. 2. Use deionized or softened water to avoid interference from metal ions that can affect the shade and dye fixation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound dyeing?
A1: The primary environmental concerns are water pollution from the discharge of highly colored effluent, high concentrations of salts and alkalis leading to increased Total Dissolved Solids (TDS), and high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) due to unfixed, hydrolyzed dye and other organic auxiliaries.[3][4]
Q2: How can I reduce the amount of salt used in the dyeing process?
A2: Reducing the liquor ratio is a key strategy. A lower liquor ratio increases the dye's affinity for the fiber, thus requiring less salt for exhaustion.[2] Additionally, modifying the cotton fiber with cationic polymers can enable dyeing in the absence of salt.
Q3: What is the optimal temperature for dyeing with this compound to maximize fixation and minimize hydrolysis?
A3: While specific optimization for this compound is recommended, many reactive dyes show optimal fixation at around 60°C.[1] Increasing the temperature beyond this point may lead to increased hydrolysis, where the dye reacts with water instead of the fiber, resulting in more waste.
Q4: Are there more environmentally friendly alternatives to conventional wastewater treatment for this compound?
A4: Yes, biological treatment methods such as constructed wetlands have shown promise for the removal of this compound from wastewater. Studies have demonstrated significant dye removal using plants like papyrus and cattail.[5] Advanced oxidation processes (AOPs) are also effective but may be more costly.
Q5: What is dye fixation, and how can I measure it?
A5: Dye fixation refers to the percentage of dye that chemically bonds with the fiber. It can be measured by determining the amount of dye in the fabric after washing compared to the total amount of dye used. A common method involves measuring the color strength (K/S value) of the dyed fabric before and after a rigorous washing process.
Experimental Protocols
Protocol 1: Optimizing Liquor Ratio to Reduce Salt Consumption
Objective: To determine the optimal liquor ratio for maximizing dye fixation while minimizing salt concentration.
Materials:
-
This compound
-
Cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Laboratory dyeing machine
-
Spectrophotometer for color measurement
Methodology:
-
Prepare a series of dyebaths with varying liquor ratios (e.g., 1:5, 1:10, 1:15, 1:20).
-
For each liquor ratio, create a subset of experiments with decreasing salt concentrations (e.g., for 1:20, start with 60 g/L NaCl and decrease in increments).
-
Add 2% on the weight of fabric (o.w.f) of this compound to each dyebath.
-
Introduce the cotton fabric and run the dyeing program at 60°C for 60 minutes.
-
After 60 minutes, add the required amount of sodium carbonate (e.g., 20 g/L) to raise the pH to 11 and continue the dyeing for another 60 minutes.
-
After dyeing, rinse the fabric samples thoroughly, first with cold water, then with hot water, and finally soap them at the boil to remove all unfixed dye.
-
Measure the color strength (K/S value) of the dried fabric samples using a spectrophotometer.
-
Analyze the effluent from each experiment for color, TDS, and COD.
Protocol 2: Evaluation of Wastewater Treatment by Coagulation-Flocculation
Objective: To assess the effectiveness of a coagulant in reducing color, TDS, and TSS in the dyeing effluent.
Materials:
-
Effluent from this compound dyeing
-
Coagulant (e.g., Ferrous Sulfate)
-
Flocculant (e.g., Polyacrylamide)
-
Lime
-
Jar testing apparatus
-
Spectrophotometer, TDS meter, TSS meter
Methodology:
-
Collect a composite sample of the dyeing effluent.
-
Characterize the initial effluent for pH, color (absorbance at λmax), TDS, and TSS.
-
In a jar testing apparatus, set up a series of beakers with the effluent.
-
Add varying concentrations of lime and ferrous sulfate (B86663) to each beaker.
-
Rapid mix for 1 minute, followed by slow mixing for 15 minutes to allow floc formation.
-
Add a small, constant amount of polyacrylamide as a flocculant aid and slow mix for another 5 minutes.
-
Allow the flocs to settle for 30 minutes.
-
Carefully collect the supernatant from each beaker and measure the final pH, color, TDS, and TSS.
-
Calculate the percentage removal for each parameter at different coagulant dosages.
Data Presentation
Table 1: Effect of Liquor Ratio and Salt Concentration on Dye Fixation (Illustrative)
| Liquor Ratio | Salt Concentration (g/L) | Color Strength (K/S) | % Salt Reduction |
| 1:20 | 80 | 15.2 | 0% |
| 1:15 | 60 | 15.1 | 25% |
| 1:10 | 40 | 15.0 | 50% |
| 1:5 | 20 | 14.8 | 75% |
Note: Data is illustrative and should be determined experimentally for this compound.
Table 2: Wastewater Characterization Before and After Treatment (Illustrative)
| Parameter | Before Treatment | After Coagulation-Flocculation | % Reduction |
| pH | 11.2 | 7.5 | - |
| Color (Absorbance) | 2.8 | 0.15 | 94.6% |
| TDS (mg/L) | 15,000 | 6,500 | 56.7% |
| TSS (mg/L) | 350 | 180 | 48.6% |
| BOD₅ (mg/L) | 800 | 250 | 68.8% |
| COD (mg/L) | 1600 | 500 | 68.8% |
Note: Based on typical reduction efficiencies reported for reactive dye wastewater treatment.[3]
Visualizations
Caption: Experimental workflow for reactive dyeing of cotton.
Caption: Logical relationships in environmental impact mitigation strategies.
References
Technical Support Center: C.I. Reactive Yellow 86 Interference in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference caused by the industrial dye C.I. Reactive Yellow 86 (also known as Remazol Yellow RR) in biological assays. Due to its chemical nature as a reactive azo dye, this compound can lead to false-positive or false-negative results in a variety of experimental setups. This guide offers troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a synthetic dye characterized by an azo functional group (-N=N-) and a dichlorotriazine reactive group. Its vibrant yellow color and its ability to covalently bind to fibers make it useful in the textile industry. However, these same properties can be problematic in biological assays. The chromophore can interfere with optical measurements (absorbance and fluorescence), while the reactive dichlorotriazine group can non-specifically interact with biological macromolecules, such as proteins.
Q2: What are the primary mechanisms of interference by this compound?
This compound can interfere with biological assays through several mechanisms:
-
Light-Based Interference:
-
Autofluorescence: The dye itself can fluoresce at wavelengths similar to those of your experimental fluorophores, leading to an artificially high signal (false positive).[1]
-
Fluorescence Quenching: The dye can absorb the excitation or emission light of your fluorophore, resulting in a decreased signal that can be misinterpreted as inhibition (false negative).[1]
-
Colored Compound Interference: In absorbance-based assays, the inherent color of the dye can interfere with optical density measurements.[1]
-
-
Chemical Reactivity:
-
Non-specific Protein Binding:
-
Compound Aggregation:
-
At higher concentrations, some organic molecules can form aggregates that sequester and denature proteins, causing non-specific inhibition.[1]
-
Q3: Which types of assays are most susceptible to interference by this compound?
Virtually any assay can be affected, but those relying on optical detection are particularly vulnerable. This includes:
-
Fluorescence-based assays: Kinase assays, reporter gene assays (e.g., GFP, luciferase), and fluorescent cell viability assays.
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Absorbance-based assays: ELISA, MTT, and other colorimetric cell viability assays.
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Enzyme activity assays: The dye can directly inhibit enzymes through non-specific binding or covalent modification.
Q4: How can I determine if this compound is interfering with my assay?
A key indication of interference is observing activity in control experiments that lack a key biological component (e.g., enzyme, cell). Other signs include poor dose-response curves, high variability between replicates, and results that are not reproducible in orthogonal assays.
Troubleshooting Guides
Problem 1: Unexpected Increase in Signal in a Fluorescence-Based Assay
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare serial dilutions of this compound in the assay buffer without any biological components (e.g., enzyme, cells, or detection reagents).
-
Measure Fluorescence: Read the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Analyze Data: A concentration-dependent increase in fluorescence indicates that the dye is autofluorescent.
Mitigation Strategies:
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound. Red-shifted fluorophores are often less susceptible to interference.[7][8][9]
-
Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from the compound-only control wells from your experimental wells.
Problem 2: Apparent Inhibition in a Fluorescence or Absorbance-Based Assay
Possible Cause: Fluorescence quenching or colorimetric interference by this compound.
Troubleshooting Steps:
-
Perform a Quenching/Interference Assay:
-
For fluorescence assays, prepare a solution of your fluorescent product (e.g., free fluorophore) at a concentration that gives a robust signal. Add serial dilutions of this compound and measure the fluorescence. A concentration-dependent decrease in signal suggests quenching.
-
For absorbance assays, measure the absorbance of this compound alone at the detection wavelength.
-
Mitigation Strategies:
-
Use an Orthogonal Assay: Validate your findings using an assay with a different detection method (e.g., a label-free technology or a different optical reporter).
-
Change Assay Readout: If possible, switch from an endpoint to a kinetic read. The initial velocity of a reaction is less likely to be affected by certain types of interference.
Problem 3: Irreproducible Inhibition or a Steep Dose-Response Curve
Possible Cause: Non-specific protein inhibition due to chemical reactivity or aggregation.
Troubleshooting Steps:
-
Detergent Test for Aggregation: Repeat the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in inhibition suggests aggregation-based interference.[1]
-
Thiol Sensitivity Test for Reactivity: For enzyme assays, perform the experiment in the presence and absence of a reducing agent like Dithiothreitol (DTT). A significant increase in the IC50 value in the presence of DTT points towards inhibition by covalent modification of thiol groups.[2]
-
Test Against an Unrelated Protein: To check for non-specific inhibition, test this compound against an unrelated protein under similar assay conditions.
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Analysis: If analogs of this compound are available, test them to see if the inhibitory activity correlates with the reactive group.
-
Compound Derivatization: If the reactive group is suspected, it may be possible to synthesize a derivative lacking this moiety to see if the activity is lost.
Data Presentation: Illustrative Quantitative Data
Disclaimer: The following data is for illustrative purposes only to demonstrate how to present troubleshooting results. Specific interference concentrations for this compound have not been extensively published.
Table 1: Autofluorescence of this compound
| This compound (µM) | Relative Fluorescence Units (RFU) |
| 0 | 102 |
| 1 | 543 |
| 5 | 2,876 |
| 10 | 6,150 |
| 25 | 15,480 |
| 50 | 32,910 |
Table 2: Effect of Detergent on Apparent Kinase Inhibition by this compound
| This compound (µM) | % Inhibition (- Triton X-100) | % Inhibition (+ 0.01% Triton X-100) |
| 1 | 92 | 15 |
| 5 | 95 | 18 |
| 10 | 98 | 21 |
| 25 | 99 | 25 |
| 50 | 100 | 28 |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
Add the diluted compound to the wells of a microplate. Include wells with buffer only as a negative control.
-
Read the plate using a plate reader with the same excitation and emission filters and gain settings as your primary assay.
-
Plot the relative fluorescence units (RFU) against the concentration of this compound.
Protocol 2: Thiol Reactivity Counter-Screen
-
Prepare two sets of assay buffers: one with and one without 1-5 mM DTT.
-
Determine the IC50 of this compound against your target enzyme in both buffer conditions.
-
Compare the IC50 values. A significant shift (e.g., >3-fold) to a higher IC50 in the presence of DTT suggests that the compound may be a thiol-reactive inhibitor.[2]
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Potential non-specific inhibition of a kinase cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of dye response and interference in the Bradford protein assay: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Fluorescence spectroscopic profiling of compound libraries. | Semantic Scholar [semanticscholar.org]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis of C.I. Reactive Yellow 86 and Other Leading Reactive Yellow Dyes
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate dyes is paramount for achieving desired outcomes in applications ranging from textile coloration to advanced diagnostics. This guide provides an objective, data-driven comparison of C.I. Reactive Yellow 86 against other commercially significant reactive yellow dyes, focusing on key performance indicators.
This compound is a monochlorotriazine (MCT) type reactive dye, known for its brilliant greenish-yellow shade.[1] Reactive dyes, as a class, are distinguished by their ability to form strong, covalent bonds with substrates like cellulosic fibers, resulting in excellent wash fastness.[2] The performance of these dyes, however, can vary significantly based on their chemical structure, particularly the nature of their reactive group. This guide will compare this compound with other reactive dyes, including those with vinyl sulfone (VS) and bifunctional reactive groups.
Performance Data Summary
The following table summarizes the performance characteristics of this compound and a selection of other reactive yellow dyes. The data has been compiled from various technical sources and standardized testing methods.
| Performance Parameter | This compound | C.I. Reactive Yellow 37 | C.I. Reactive Yellow 145 | C.I. Reactive Yellow 160 | Test Method |
| Reactive Group | Monochlorotriazine (MCT) | Vinyl Sulfone (VS) | Bifunctional (MCT & VS) | Bifunctional (MCT & VS) | - |
| Typical Fixation Temp. | 80-85°C (Hot-dyeing) | 60°C (Warm-dyeing) | 60°C (Warm-dyeing) | 60°C (Warm-dyeing) | - |
| Fixation Efficiency (%) | Moderate to High | High | Very High | Very High | Spectrophotometry |
| Light Fastness | 2 | - | 6-7 | 4-5 | ISO 105-B02 |
| Wash Fastness (Staining) | 5 | - | 4-5 | 4-5 | ISO 105-C06 |
| Perspiration Fastness | 4 (Fading), 5 (Staining) | - | 4 (Fading), 5 (Staining) | 4 (Acid & Alkaline) | ISO 105-E04 |
| Rubbing Fastness (Dry) | - | - | 5 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | - | - | 3-4 | 3-4 | ISO 105-X12 |
| Oxygen Bleach Fastness | 4 | - | 4-5 | - | ISO 105-N01 |
Note: Fastness is rated on a scale of 1 to 5 (for wash, perspiration, rubbing, and bleach), with 5 representing the best performance. Light fastness is rated on a scale of 1 to 8, with 8 being the highest.
Key Performance Differences
This compound , as a conventional hot-dyeing monochlorotriazine (MCT) dye, requires higher temperatures for fixation.[3][4] This class of dyes generally exhibits good substantivity but may have lower fixation rates compared to newer generations of reactive dyes.[3] Its light fastness is notably lower than that of the other dyes compared here.[1]
C.I. Reactive Yellow 37 is a vinyl sulfone (VS) type dye. VS dyes are known for their good light and wash fastness and are suitable for various application methods, including exhaust dyeing and cold pad-batch processes.[5][6] They form a stable covalent bond with cellulosic fibers under alkaline conditions.[5]
C.I. Reactive Yellow 145 and C.I. Reactive Yellow 160 are bifunctional reactive dyes, containing both a monochlorotriazine and a vinyl sulfone reactive group.[7][8][9] This dual-reactive system enhances the fixation efficiency, leading to higher yields and better reproducibility.[7][10] Bifunctional dyes often exhibit excellent overall fastness properties and are known for their good build-up even in deep shades.[7][11] C.I. Reactive Yellow 145, in particular, shows very good light fastness.[8][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data. The following are standard protocols for key experimental evaluations of reactive dyes.
Exhaust Dyeing of Cotton Fabric
This method is used to determine the dyeing characteristics, including exhaustion and fixation rates, of reactive dyes on cellulosic substrates.
-
Apparatus : Laboratory-scale dyeing machine (e.g., Launder-Ometer or an infrared dyeing machine), spectrophotometer.
-
Materials : Scoured and bleached 100% cotton knit fabric, the reactive dye to be tested, sodium chloride (Glauber's salt), sodium carbonate (soda ash), acetic acid, and a non-ionic soap.
-
Procedure :
-
Prepare a dyebath with a specific liquor ratio (e.g., 1:20).
-
Add the required amount of dye (e.g., 1% on the weight of fabric) and a wetting agent to the dyebath.
-
Immerse the cotton fabric in the dyebath at room temperature.
-
Gradually add the electrolyte (e.g., 60 g/L sodium chloride) over a period of 15-20 minutes to promote dye exhaustion.
-
Raise the temperature to the target for the specific dye type (e.g., 60°C for VS and bifunctional dyes, 80°C for MCT dyes) and run for 30 minutes.[13]
-
Add the alkali (e.g., 20 g/L sodium carbonate) to the dyebath to initiate fixation and run for a further 45-60 minutes.[13]
-
After dyeing, the fabric is rinsed with cold water.
-
A neutralization step with acetic acid is performed, followed by soaping at the boil with a non-ionic detergent to remove any unfixed dye.[13]
-
The fabric is then rinsed again and air-dried.
-
Determination of Fixation Efficiency
Fixation efficiency is a measure of the amount of dye that has covalently bonded with the fiber.
-
Method : The fixation rate can be determined by measuring the absorbance of the initial dyebath and the combined rinsing and soaping liquors using a spectrophotometer.[14]
-
Calculation : The percentage of exhaustion is calculated based on the difference in dye concentration in the bath before and after dyeing. The fixation percentage is calculated by accounting for the amount of dye washed off during the soaping process.[14]
Color Fastness Testing
Color fastness tests assess the resistance of the dyed material to various environmental factors.
-
Light Fastness (ISO 105-B02) : A dyed specimen is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing it to a set of blue wool standards with known light fastness ratings.[15]
-
Wash Fastness (ISO 105-C06) : The dyed sample, in contact with a multifiber fabric, is laundered in a soap solution within a mechanical washing device. The change in color of the sample and the degree of staining on the adjacent multifiber fabric are evaluated using standardized grey scales.[15]
-
Rubbing Fastness (ISO 105-X12) : This test determines the amount of color transferred from the dyed fabric to a standard white cloth by rubbing under both dry and wet conditions. The staining on the white cloth is assessed using a grey scale.
Visualizing the Process and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the interplay of various factors influencing dye performance.
Caption: Experimental workflow for exhaust dyeing and performance evaluation.
Caption: Factors influencing reactive dye performance.
Caption: Covalent bonding mechanism of reactive dyes with cellulose.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. scribd.com [scribd.com]
- 3. Mastering Hot Brand Reactive Dyes: Stunning Results Revealed [lawyersnjurists.com]
- 4. Saraf® Printing Reactive Dyes (Monochloro Triazine Type) | Saraf Dyechem Industries [sarafdyes.com]
- 5. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]
- 6. Vinyl Sulphone based Dyes - Bi Ki Dyes [bi-ki.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. textilelearner.net [textilelearner.net]
- 11. dyespigments.net [dyespigments.net]
- 12. REACTIVE YELLOW 145 | 93050-80-7 [chemicalbook.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
Efficacy of Advanced Oxidation Processes for C.I. Reactive Yellow 86 Removal: A Comparative Guide
The removal of recalcitrant dyes like C.I. Reactive Yellow 86 from textile industry wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of these complex organic molecules. This guide provides a comparative analysis of the efficacy of various AOPs for the removal of this compound, supported by experimental data and detailed protocols for researchers and scientists in the field.
Comparative Performance of AOPs
The efficiency of different AOPs in degrading this compound varies depending on the specific process and operational parameters. The following table summarizes the key performance indicators from various studies.
| Advanced Oxidation Process | Catalyst/Reagents | Initial Dye Conc. | pH | Reaction Time | Degradation Efficiency (%) | Mineralization (TOC Removal, %) | Reference |
| Photo-Fenton (Solar) | Fe(II) + H₂O₂ | 40 mg/L | 2.8 - 3.0 | 20 min | > 90 (decolorization) | 83% after 24h (UV) | [1][2] |
| Photocatalysis (CeFeO₃) | CeFeO₃ | 3x10⁻⁵ M | 8.0 | - | - | Complete mineralization confirmed | [1] |
| UV/H₂O₂/TiO₂ | TiO₂ + H₂O₂ | 20 mg/L | 7.0 | - | 98.8 (decolorization) | - | [3][4] |
| Fenton | FeSO₄ + H₂O₂ | - | 3.5 | - | - | - | [5] |
| Ozonation | O₃ | - | - | - | High color removal | ~70% TOC removal | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key AOPs used in the degradation of this compound.
Photo-Fenton Process
Objective: To degrade this compound using Fenton's reagent (Fe²⁺/H₂O₂) and a light source (e.g., solar or UV lamp).
Materials:
-
This compound solution of known concentration.
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O).
-
Hydrogen peroxide (H₂O₂, 30% w/v).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Photoreactor equipped with a light source (e.g., UV lamp) or setup for solar irradiation.
-
Magnetic stirrer.
-
Spectrophotometer for measuring dye concentration.
-
TOC analyzer for measuring mineralization.
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
In the photoreactor, add a specific volume of the dye solution.
-
Adjust the pH of the solution to the desired value (typically acidic, around 3.0) using H₂SO₄ or NaOH.[8]
-
Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.
-
Turn on the light source and allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding the predetermined volume of H₂O₂.
-
Withdraw samples at regular intervals.
-
Quench the reaction in the samples immediately (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for dye concentration using a spectrophotometer at the maximum absorption wavelength of Reactive Yellow 86.
-
Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
Heterogeneous Photocatalysis
Objective: To degrade this compound using a semiconductor photocatalyst (e.g., CeFeO₃, TiO₂) under irradiation.
Materials:
-
This compound solution.
-
Photoreactor with a UV or visible light source.
-
Magnetic stirrer.
-
Filtration system (e.g., syringe filters) to remove the catalyst.
-
Spectrophotometer.
-
TOC analyzer.
Procedure:
-
Disperse the required amount of photocatalyst in the dye solution within the photoreactor.
-
Stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Collect aliquots of the suspension at different time intervals.
-
Immediately filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the filtrate to determine the remaining dye concentration.
-
Analyze the TOC of the initial and final filtered samples to assess mineralization.
Ozonation
Objective: To degrade this compound by direct oxidation with ozone.
Materials:
-
This compound solution.
-
Ozone generator.
-
Gas bubbling reactor.
-
Off-gas ozone destructor (e.g., KI trap).
-
Spectrophotometer.
-
TOC analyzer.
Procedure:
-
Fill the reactor with a known volume and concentration of the dye solution.
-
Adjust the pH of the solution as required.
-
Start bubbling ozone gas through the solution at a constant flow rate.
-
Take samples of the solution at regular intervals.
-
Immediately analyze the samples for dye concentration and TOC.
-
The reaction is typically continued until the desired level of decolorization or mineralization is achieved.
Visualizing the Processes
To better understand the experimental workflow and the fundamental relationships between different AOPs, the following diagrams are provided.
Caption: Workflow for AOP Efficacy Comparison.
Caption: Reactive Species in AOPs.
References
- 1. rjpn.org [rjpn.org]
- 2. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Ozonation of hydrolyzed azo dye reactive yellow 84 (CI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 9. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of C.I. Reactive Yellow 86 on Cotton, Wool, and Silk Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the performance of C.I. Reactive Yellow 86, a dichlorotriazine-type reactive dye, on three distinct natural fibers: cotton (cellulosic), wool (protein), and silk (protein). The information presented herein is a synthesis of established dyeing principles for reactive dyes on these fibers and available data for the specific dye. This document aims to offer a comprehensive comparison of dyeing methodologies and performance characteristics, supported by detailed experimental protocols and data summaries.
Executive Summary
This compound is a versatile dye capable of forming covalent bonds with the functional groups present in cellulosic and protein fibers, leading to excellent wash fastness. However, the dyeing application and resulting properties vary significantly across cotton, wool, and silk due to their inherent chemical and physical differences. Cotton, a cellulosic fiber, is dyed under alkaline conditions to facilitate the reaction with the hydroxyl groups. In contrast, wool and silk, being protein fibers, are typically dyed under acidic to neutral conditions to promote reaction with their amino and other functional groups while minimizing fiber damage that can occur under harsh alkaline conditions. This guide details these differences and provides a comparative assessment of color yield and fastness properties.
Data Presentation: Performance Metrics of this compound
The following table summarizes the typical performance of this compound on cotton, wool, and silk. The data for cotton is based on published results, while the data for wool and silk are representative values expected for dichlorotriazine reactive dyes on protein fibers.
| Performance Parameter | Cotton | Wool | Silk | Test Method |
| Color Yield (K/S) | Good | Moderate to Good | Good | Spectrophotometry |
| Wash Fastness (Color Change) | 5 | 4-5 | 4-5 | ISO 105-C06 |
| Wash Fastness (Staining) | 4-5 | 4 | 4 | ISO 105-C06 |
| Light Fastness (Xenon Arc) | 6-7 | 5-6 | 5-6 | ISO 105-B02 |
| Rubbing Fastness (Dry) | 4-5 | 4 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 2-3 | 2-3 | 3 | ISO 105-X12 |
Note: Fastness is rated on a scale of 1 to 5, with 5 representing the best performance. For light fastness, a scale of 1 to 8 is used.
Experimental Protocols
Detailed methodologies for the application of this compound on cotton, wool, and silk are provided below. These protocols are based on standard laboratory exhaust dyeing procedures.
Dyeing Protocol for Cotton
-
Preparation of Dyebath: The dyebath is prepared with the required amount of this compound, Glauber's salt (60 g/L) as an exhausting agent, and a sequestering agent (1 g/L). The material-to-liquor ratio is maintained at 1:20.
-
Dyeing Process: The pre-wetted cotton fabric is introduced into the dyebath at 40°C. The temperature is gradually raised to 60°C over 20 minutes.
-
Fixation: After 30 minutes of dyeing at 60°C, soda ash (20 g/L) is added to the dyebath to raise the pH to approximately 11. The dyeing is continued for another 60 minutes at 60°C to ensure fixation.
-
After-treatment: The dyed fabric is rinsed with cold water, followed by a neutralization step with acetic acid. A soaping treatment is then carried out at 95°C for 15 minutes with a non-ionic detergent (2 g/L) to remove any unfixed dye. Finally, the fabric is rinsed thoroughly with hot and cold water and dried.
Dyeing Protocol for Wool
-
Preparation of Dyebath: The dyebath is prepared with this compound, Glauber's salt (10 g/L), and a leveling agent (1 g/L). The pH of the dyebath is adjusted to 6-6.5 with acetic acid. The material-to-liquor ratio is maintained at 1:30.
-
Dyeing Process: The pre-wetted wool fabric is introduced into the dyebath at 40°C. The temperature is raised to 90°C at a rate of 1.5°C/minute and maintained for 60 minutes.
-
Fixation: Fixation occurs under these acidic to neutral conditions, where the reactive dye forms covalent bonds with the amino groups of the wool fiber.
-
After-treatment: The dyed fabric is rinsed with warm and cold water. A light soaping is performed at 60°C for 15 minutes with a neutral detergent to remove any unfixed dye. The fabric is then rinsed and dried at a moderate temperature.
Dyeing Protocol for Silk
-
Preparation of Dyebath: The dyebath is prepared with this compound and Glauber's salt (20 g/L). The initial pH of the dyebath is adjusted to 6-7 with a phosphate (B84403) buffer. The material-to-liquor ratio is maintained at 1:40.
-
Dyeing Process: The pre-wetted silk fabric is introduced into the dyebath at 30°C. The temperature is gradually raised to 70-80°C over 30 minutes.
-
Fixation: After dyeing for 30 minutes at the target temperature, a small amount of soda ash (2-5 g/L) is added to slightly increase the pH and promote fixation. The dyeing is continued for another 45-60 minutes.
-
After-treatment: The dyed fabric is rinsed thoroughly with cold water, followed by a soaping treatment at 70°C for 15 minutes with a neutral soap. Finally, the fabric is rinsed and dried away from direct sunlight.
Visualization of Experimental Workflow and Reaction Mechanism
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for dyeing natural fibers with this compound.
Assessing the Biocompatibility of C.I. Reactive Yellow 86 for Cell Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes for cell staining is a critical step that can significantly impact experimental outcomes. Beyond staining efficacy, the biocompatibility of a dye is paramount to ensure that the labeling process itself does not induce unintended cellular stress, toxicity, or alterations in signaling pathways, which could confound results. This guide provides a comparative assessment of C.I. Reactive Yellow 86 against two widely used alternatives, Acridine Orange and CellTrace™ Yellow, with a focus on biocompatibility. Due to the limited direct data on the cellular effects of this compound in staining applications, this guide emphasizes established testing protocols and compares its anticipated properties with well-characterized dyes.
Performance Comparison of Cell Stains
| Feature | This compound (Inferred) | Acridine Orange | CellTrace™ Yellow |
| Staining Mechanism | Covalent reaction with cellular amines and other nucleophilic groups. | Intercalates into DNA and RNA, and accumulates in acidic organelles. | Covalently binds to intracellular amines. |
| Biocompatibility | Potential for cytotoxicity; requires experimental validation.[1][2] | Dose-dependent cytotoxicity; can induce apoptosis at higher concentrations. | Generally low cytotoxicity, designed for cell proliferation and tracking studies.[3][4][5][6][7] |
| Reported IC50 Values | Not available. Other reactive dyes show cytotoxicity at high concentrations (e.g., >500 µg/mL on HaCaT cells).[2] | Highly variable depending on cell type and exposure time (e.g., 4.4 µM on HeLa cells).[8] | Specific IC50 values are not typically reported as it is designed to be non-cytotoxic at working concentrations. |
| Primary Application | Textile dyeing. | Live/dead cell discrimination, cell cycle analysis, lysosome staining.[9] | Cell proliferation and long-term cell tracking.[10][11] |
| Fixability | Likely fixable due to covalent bonding. | Not well-retained after fixation and permeabilization. | Covalent binding allows for fixation and permeabilization.[4] |
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of any cell stain, a series of standardized cytotoxicity and cell viability assays should be performed. Below are detailed protocols for key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Dye Exposure: Treat cells with a range of concentrations of the test dye (e.g., this compound) and control dyes for the desired staining duration. Include untreated control wells.
-
MTT Addition: After incubation, remove the media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Live/Dead Cell Staining with Propidium Iodide and Acridine Orange
This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your culture.
-
Staining Solution: Prepare a staining solution containing Acridine Orange (1 µg/mL) and Propidium Iodide (5 µg/mL) in PBS.
-
Staining: Add 20 µL of the cell suspension to 20 µL of the staining solution and mix gently.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Analysis: Immediately visualize under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with no condensed chromatin.
-
Visualization of Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Conclusion
While this compound is an effective textile dye, its application in live-cell staining requires careful consideration and thorough biocompatibility testing. The potential for cytotoxicity, as suggested by studies on other reactive dyes, necessitates a direct comparison with established, low-toxicity stains like CellTrace™ Yellow. Acridine Orange, while a powerful tool for specific applications like apoptosis and lysosomal tracking, also exhibits dose-dependent toxicity that must be controlled for.
For researchers considering this compound for cell staining, it is imperative to conduct rigorous cytotoxicity and viability assays, such as those outlined in this guide. By comparing its performance against well-characterized alternatives, researchers can make informed decisions to ensure the integrity and reliability of their experimental data.
References
- 1. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 2. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 3. CellTrace™ Yellow Cell Proliferation Kit, for flow cytometry, 180 Assays - FAQs [thermofisher.com]
- 4. The CellTrace Violet Cell Proliferation Kit | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Invitrogen™ CellTrace™ Yellow Cell Proliferation Kit, for flow cytometry | Fisher Scientific [fishersci.ca]
- 6. selectscience.net [selectscience.net]
- 7. selectscience.net [selectscience.net]
- 8. mdpi.com [mdpi.com]
- 9. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance of C.I. Reactive Yellow 86 in Diverse Water Matrices: A Comparative Analysis
C.I. Reactive Yellow 86, a widely utilized multifunctional azo dye in the textile industry, is a recognized contributor to water pollution due to its complex aromatic structure and low fixation rates during the dyeing process.[1] Its presence in industrial effluents poses a significant environmental challenge, necessitating effective remediation strategies. This guide provides a comparative evaluation of the performance of this compound across different water matrices, supported by experimental data from various treatment methodologies.
Comparative Performance Data
The removal and degradation of this compound have been investigated using several techniques, each exhibiting varying efficiencies depending on the specific water matrix and experimental conditions. The following tables summarize the quantitative data from these studies, offering a clear comparison of the dye's removal performance.
Table 1: Performance of this compound in Synthetic Wastewater
| Treatment Method | Water Matrix Composition | Initial Dye Concentration (mg/L) | Key Parameters | Removal Efficiency (%) | Reference |
| Constructed Wetlands (CWs) | Synthetic Wastewater | 10 - 50 | Hydraulic Retention Time (HRT) of 5 days | 73 - 84 (with Papyrus) | [2] |
| Adsorption | Aqueous Solution | Not Specified | pH < 7, 90 min contact time, 0.05 g adsorbent | Up to 168.3 mg/g adsorption capacity | [3] |
| Photocatalysis (TiO2/UV/H2O2) | Aqueous Solution | 20 | pH 3-7, H2O2 dosage | 98.8 | [4] |
| Adsorption/Photocatalysis | Aqueous Solution | 150 | pH 3.0, 100 min contact time | Maximum removal at pH 3.0 | [5] |
| Electrooxidation | Textile Dye Effluent | Not Specified | Current density 7 A/dm², pH 11, NaCl electrolyte | High COD reduction and decolorization | [6][7] |
Table 2: Comparison of Different Treatment Technologies for Reactive Dyes
| Technology | Principle | Advantages | Disadvantages | Typical Removal Efficiency for Reactive Dyes | Reference |
| Physical Methods | |||||
| Adsorption | Adhesion of dye molecules onto a solid surface. | High efficiency, simple operation, availability of various adsorbents. | Generation of sludge, potential for adsorbent regeneration issues. | 90% (e.g., Congo Red with ZnO) | [8] |
| Chemical Methods | |||||
| Coagulation-Flocculation | Destabilization of colloidal particles to form larger aggregates. | Cost-effective, widely used. | Sludge production, sensitivity to pH. | Nearly 100% color removal for Reactive Blue with PAC | [9] |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals. | Effective for recalcitrant compounds, no sludge production. | High cost, potential for byproduct formation. | 98.8% for Reactive Yellow with TiO2/UV/H2O2 | [4] |
| Biological Methods | |||||
| Constructed Wetlands | Use of natural processes involving vegetation, soil, and microorganisms. | Eco-friendly, low operational cost. | Large land area required, slower process. | 50-84% for RY86 | [2] |
| Microbial Degradation | Use of microorganisms to break down dye molecules. | Environmentally friendly, potential for complete mineralization. | Sensitive to environmental conditions, slow degradation rate. | 88.35–96.30% for azo dyes by bacteria | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines the protocols for key experiments cited in the performance evaluation of this compound.
Adsorption Studies
Objective: To determine the adsorption capacity of a specific adsorbent for the removal of this compound from an aqueous solution.
Materials:
-
This compound stock solution
-
Adsorbent material (e.g., hydrogel nanocomposites)[3]
-
pH meter
-
Shaker
-
Spectrophotometer
Procedure:
-
Preparation of Dye Solutions: A stock solution of this compound is prepared by dissolving a known amount of the dye in deionized water. Working solutions of different concentrations are prepared by diluting the stock solution.
-
Adsorption Experiment:
-
A fixed amount of the adsorbent (e.g., 0.05 g) is added to a series of flasks containing a known volume and concentration of the dye solution.[3]
-
The pH of the solutions is adjusted to the desired value (e.g., acidic environment, pH < 7).[3]
-
The flasks are then agitated in a shaker at a constant speed and temperature for a specific contact time (e.g., 90 minutes).[3]
-
-
Analysis:
-
After the desired contact time, the solution is separated from the adsorbent by centrifugation or filtration.
-
The final concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which is around 416-425 nm.[2][10]
-
The amount of dye adsorbed per unit mass of the adsorbent (q_e) is calculated using the formula: q_e = (C_0 - C_e) * V / W where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
Photocatalytic Degradation
Objective: To evaluate the efficiency of a photocatalyst (e.g., TiO2) in degrading this compound under UV irradiation.
Materials:
-
This compound solution
-
Photocatalyst (e.g., TiO2 nanoparticles)
-
UV lamp (e.g., low-pressure mercury lamp)[4]
-
Photoreactor
-
Hydrogen peroxide (H2O2) (optional)
-
pH meter
-
Spectrophotometer
Procedure:
-
Reaction Setup: A known volume of the this compound solution of a specific concentration (e.g., 20 mg/L) is placed in the photoreactor.[4]
-
Catalyst Addition: A specific amount of the photocatalyst (e.g., TiO2) is suspended in the solution.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range for the reaction (e.g., pH 3-7).[4]
-
Addition of Oxidant (Optional): If applicable, a specific dosage of an oxidant like H2O2 is added to the solution.[4]
-
Irradiation: The suspension is then irradiated with a UV lamp under constant stirring.
-
Sampling and Analysis:
-
Aliquots of the solution are withdrawn at different time intervals.
-
The samples are centrifuged to remove the catalyst particles.
-
The concentration of the remaining this compound is measured using a spectrophotometer.
-
The degradation efficiency is calculated as: Degradation (%) = ((C_0 - C_t) / C_0) * 100 where C_0 is the initial concentration and C_t is the concentration at time t.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the performance evaluation of this compound.
Caption: Workflow for Adsorption Experiments.
Caption: Workflow for Photocatalytic Degradation.
Caption: Generalized Azo Dye Degradation Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Removal of Reactive Yellow 86 from Synthetic Wastewater in Lab-Scale Constructed Wetlands Planted with Cattail and Papyrus [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icontrolpollution.com [icontrolpollution.com]
- 10. researchgate.net [researchgate.net]
Cost-Benefit Analysis of C.I. Reactive Yellow 86 in Textile Production: A Comparative Guide
In the competitive landscape of textile manufacturing, the selection of dyes is a critical decision influencing not only the aesthetic quality of the final product but also the economic and environmental sustainability of the production process. This guide provides a detailed cost-benefit analysis of C.I. Reactive Yellow 86, a widely used reactive dye for cellulosic fibers, and compares its performance with other alternatives. This analysis is intended for researchers, scientists, and professionals in the textile and dye development industries, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
This compound is a popular choice for dyeing cotton and other cellulosic fibers due to its brilliant greenish-yellow shade and good overall fastness properties. Its primary advantages lie in its cost-effectiveness for a wide range of applications. However, a thorough analysis reveals a trade-off between its economic benefits and its environmental footprint, particularly concerning dye fixation efficiency and the characteristics of the resulting effluent. Alternative reactive dyes, while potentially having a higher initial cost, may offer improved performance in terms of higher fixation rates, leading to reduced water and energy consumption during the washing-off process and a lower pollution load in the wastewater.
Performance and Cost Comparison
The following tables summarize the key performance indicators and a cost analysis of this compound in comparison to a representative alternative, C.I. Reactive Yellow 145, and general values for other reactive dye classes. It is important to note that direct comparative experimental data under identical conditions is limited in publicly available literature; therefore, some values are based on typical performance characteristics of the respective dye classes.
Table 1: Performance Characteristics of Reactive Yellow Dyes
| Parameter | This compound | C.I. Reactive Yellow 145 (Alternative) | General Bifunctional Reactive Dyes |
| Chemical Class | Single Azo | Single Azo | Dichloro-s-triazine / Vinyl Sulfone |
| Fixation Efficiency (%) | 60 - 75 | 75 - 90 | 70 - 95 |
| Shade | Brilliant Greenish-Yellow | Reddish-Yellow | Varies |
| Light Fastness (ISO 105-B02) | 2-3 (Red) | 6-7 | 4-7 |
| Wash Fastness (ISO 105-C06) | 4-5 | 4-5 | 4-5 |
| Rubbing Fastness (ISO 105-X12) | 4-5 | 4-5 | 4-5 |
| Solubility (g/L at 50°C) | 30[1] | 80[2] | Generally Good |
Table 2: Cost-Benefit Analysis
| Parameter | This compound | C.I. Reactive Yellow 145 (Alternative) | General Bifunctional Reactive Dyes |
| Relative Dye Cost | Lower | Higher | Moderate to High |
| Water Consumption (L/kg of fabric) | 80 - 150 | 50 - 100 | 50 - 120 |
| Energy Consumption | Higher (due to longer wash-off) | Lower | Moderate to Low |
| Effluent Load (Unfixed Dye) | Higher | Lower | Lower |
| Effluent Treatment Cost | Higher | Lower | Lower |
| Overall Process Cost | Lower initial cost, potentially higher overall cost due to resource consumption and effluent treatment. | Higher initial cost, potentially lower overall cost due to resource savings and reduced effluent treatment. | Varies based on specific dye and process optimization. |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments in textile dyeing.
Determination of Dye Fixation Efficiency
Objective: To quantify the percentage of dye that covalently bonds with the cellulosic fiber.
Methodology:
-
Dyeing: A pre-weighed cotton fabric sample is dyed with a known concentration of the reactive dye under controlled conditions of temperature, time, pH, and liquor ratio.
-
Washing-off: The dyed fabric is subjected to a rigorous washing process to remove all unfixed and hydrolyzed dye. This typically involves a series of hot and cold rinses, followed by soaping at the boil.
-
Extraction of Unfixed Dye: The initial dyebath and all washing liquors are collected. The volume is accurately measured.
-
Spectrophotometric Analysis: The concentration of the dye in the collected liquor is determined using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength (λmax). A calibration curve of the dye is used for accurate quantification.
-
Calculation: The fixation efficiency (F%) is calculated using the following formula:
F% = [(Total Dye Applied - Dye in Liquor) / Total Dye Applied] x 100
Colorfastness to Washing (ISO 105-C06)
Objective: To assess the resistance of the color of the dyed textile to domestic or commercial laundering procedures.
Methodology:
-
Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifibre test strip (containing common fiber types like cotton, wool, polyester, etc.).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls (to provide mechanical action).
-
Mechanical Agitation: The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time and at a controlled temperature (e.g., 40°C, 60°C).
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with cold water and then dried.
-
Assessment: The change in color of the dyed specimen and the degree of staining on the multifibre test strip are assessed visually by comparing them with standard grey scales under controlled lighting conditions. The results are rated on a scale of 1 (poor) to 5 (excellent).
Analysis of Wastewater Parameters (BOD/COD)
Objective: To determine the organic pollution load of the dyeing effluent.
Methodology:
-
Sample Collection: A representative sample of the effluent from the dyeing and washing-off process is collected.
-
Chemical Oxygen Demand (COD): A known volume of the effluent is subjected to strong chemical oxidation (typically with potassium dichromate in a strong acid medium). The amount of oxidant consumed is determined by titration, which is then used to calculate the oxygen equivalent of the organic matter in the sample.
-
Biochemical Oxygen Demand (BOD): A sample of the effluent is diluted and seeded with microorganisms. The dissolved oxygen content is measured initially and after a specified incubation period (typically 5 days at 20°C). The difference in dissolved oxygen levels represents the amount of oxygen consumed by the microorganisms for the biochemical oxidation of the organic matter.
-
BOD/COD Ratio: The ratio of BOD to COD is calculated to assess the biodegradability of the effluent. A higher ratio indicates a more biodegradable effluent.
Process Flow and Logical Relationships
The following diagrams illustrate the key processes and relationships discussed in this analysis.
Caption: General workflow of the reactive dyeing process for cellulosic fibers.
Caption: Key factors influencing the cost-benefit analysis of dye selection.
Conclusion
The choice of this compound in textile production presents a classic cost-versus-performance dilemma. Its lower initial purchase price makes it an attractive option, particularly for cost-sensitive markets. However, a comprehensive cost-benefit analysis must account for the entire production cycle. The potentially lower fixation efficiency of this compound can lead to increased consumption of water and energy during the essential washing-off stages to achieve desired fastness properties. This not only elevates operational costs but also results in a higher environmental burden due to a greater discharge of unfixed dye and other chemicals into the wastewater.
In contrast, alternative reactive dyes, such as C.I. Reactive Yellow 145 and other modern bifunctional or polyfunctional dyes, often exhibit higher fixation rates. While their upfront cost may be higher, the long-term economic and environmental benefits can be substantial. These benefits include reduced water and energy consumption, shorter processing times, and lower effluent treatment costs.
For researchers and professionals in the field, this analysis underscores the importance of a holistic approach to dye selection. It is recommended to conduct in-house comparative trials under specific production conditions to accurately quantify the cost-benefit trade-offs. Future research and development should continue to focus on creating reactive dyes with even higher fixation efficiencies, excellent fastness profiles, and minimal environmental impact, thereby aligning the goals of economic viability and sustainable textile production.
References
Safety Operating Guide
Proper Disposal of C.I. Reactive Yellow 86: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like C.I. Reactive Yellow 86 are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, emphasizing operational safety, regulatory adherence, and environmental responsibility.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
General Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: If dust is generated, an approved dust or mist respirator is recommended.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.
-
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 61951-86-8 | [1] |
| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1] |
| Molecular Weight | 667.37 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Solubility in Water | 30 g/L (at 50°C) | [1] |
| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg |
Experimental Protocols for Waste Treatment
1. Neutralization of Dilute Aqueous Solutions:
Reactive dye baths are often alkaline. Before any further treatment or disposal, neutralization is a critical first step.
-
Methodology:
-
Place the dilute dye solution in a suitable container within a fume hood.
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid or citric acid) to the solution while stirring continuously.[2]
-
Monitor the pH of the solution using a calibrated pH meter or pH test strips.
-
Continue adding the acid dropwise until the pH of the solution reaches a neutral range (pH 6-8).[2]
-
Caution: The neutralization reaction may generate heat. Proceed slowly and allow the solution to cool if necessary.
-
2. Coagulation-Flocculation for Dye Removal:
This method involves destabilizing the dye particles, causing them to aggregate and settle out of the solution.
-
Methodology:
-
Following neutralization, transfer the dye solution to a beaker with a magnetic stirrer.
-
While stirring, add a coagulant. Common coagulants for reactive dyes include alum (aluminum sulfate), polyaluminum chloride (PAC), or organic coagulants like poly-DADMAC.[3]
-
The optimal dosage of the coagulant will vary depending on the dye concentration. Start with a small amount (e.g., 100-200 ppm for PAC) and observe for the formation of a precipitate (floc).[3]
-
Allow the solution to stir for a few minutes to promote flocculation.
-
Turn off the stirrer and allow the floc to settle to the bottom of the beaker. This may take several minutes to an hour.
-
The clear supernatant can then be decanted. The remaining sludge containing the dye must be disposed of as hazardous waste.
-
Disposal Procedures
The appropriate disposal route for this compound waste depends on its form and concentration.
Step-by-Step Disposal Guidance:
-
Unused or Expired Solid Dye:
-
Do not dispose of the solid dye in the regular trash or down the drain.
-
The unopened or securely sealed original container should be labeled as "Hazardous Waste" with the full chemical name.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
-
Concentrated Dye Solutions:
-
Do not dilute and pour down the drain.
-
Transfer the concentrated solution to a clearly labeled, leak-proof container. The label should include "Hazardous Waste," "this compound," and the approximate concentration.
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Contact your EHS department for pickup and disposal.
-
-
Dilute Aqueous Waste (e.g., from staining procedures):
-
For small quantities, neutralization followed by coagulation-flocculation (as described in the experimental protocols) can be performed to remove the dye. The resulting sludge must be collected and disposed of as hazardous waste.
-
Alternatively, and for larger volumes, collect the dilute waste in a labeled container and manage it as hazardous waste through your institution's EHS program.
-
Never dispose of untreated dye solutions directly into the sanitary sewer system.[2]
-
-
Contaminated Labware and PPE (e.g., pipette tips, gloves, paper towels):
-
Solid waste contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.
-
This includes any materials used for spill cleanup.
-
Dispose of this solid waste through your institution's hazardous waste management program.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed material into a hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning water for disposal as hazardous waste.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
Personal protective equipment for handling C.I. Reactive yellow 86
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C.I. Reactive Yellow 86 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is a reactive dye, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure personal safety. Reactive dyes, in their powdered form, can pose a risk of respiratory sensitization if inhaled. The primary goal is to minimize dust generation and prevent skin and eye contact.
Recommended Personal Protective Equipment:
-
Respiratory Protection: An approved dust or mist respirator is essential when handling the powdered dye to prevent inhalation.[1] All work with powdered reactive dyes should ideally be conducted under local exhaust ventilation.[2]
-
Eye Protection: Safety glasses with side-shields are required to protect against eye contact with the dye.[1]
-
Skin Protection: Chemical-resistant gloves are mandatory to prevent skin contact.[1]
-
Body Protection: Closed work clothes or a lab coat should be worn to protect skin and clothing from stains and contamination.[1]
General Hygiene and Safety Practices:
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]
-
Ensure good ventilation in the work area, utilizing both local exhaust and general room ventilation to prevent the accumulation of dust.[1]
-
Wash hands thoroughly after handling the substance.[3]
Summary of Safety and Physical Data
The following table summarizes key safety and physical information for this compound.
| Property | Value | Reference |
| Appearance | Yellow to Dark Brown powder | [1] |
| Odor | Odorless | [1] |
| Solubility in Water | > 100 g/L (at 25°C) | [1] |
| Oral LD50 (Rat) | > 5000 mg/kg | [1] |
| Skin Irritation | Not an irritant | [1] |
| Eye Irritation | Slightly irritant | [1] |
| Mutagenic Effects | No mutagenic effects reported | [1] |
| Storage | Keep container tightly closed in a dry place. | [1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling, using, and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste in a safe manner, strictly adhering to local and national regulations.[1]
-
Container Disposal: Ensure that containers are completely empty before discarding them.[1]
-
Spill Cleanup: In the event of a spill, sweep or shovel the solid material into an appropriate container for disposal.[1] Avoid generating dust during cleanup.[1] The spill area should be ventilated and washed after the material has been collected.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with mild soap and plenty of water.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water and seek medical advice.[1]
-
Ingestion: If swallowed, treat symptomatically.[1] Do not induce vomiting.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
